2-(Pyrimidin-2-yloxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWUEBTUQAVVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694983 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-29-3 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the primary synthetic pathways, with a detailed focus on the prevalent Nucleophilic Aromatic Substitution (SNAr) route. The guide will cover mechanistic insights, detailed experimental protocols, strategies for reaction optimization, and methods for purification and characterization. Our approach is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.
Introduction: The Significance of 2-(Pyrimidin-2-yloxy)benzonitrile
The fusion of pyrimidine and benzonitrile moieties in 2-(Pyrimidin-2-yloxy)benzonitrile creates a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. Similarly, the benzonitrile group is a common feature in many pharmaceuticals and can participate in various biological interactions. The combined structure of 2-(Pyrimidin-2-yloxy)benzonitrile has been identified as a core component in the development of kinase inhibitors and other targeted therapies. A robust and efficient synthesis of this molecule is therefore a critical step in the discovery and development of novel therapeutics.
Primary Synthetic Pathways: An Overview
The formation of the diaryl ether linkage in 2-(Pyrimidin-2-yloxy)benzonitrile can be approached through several synthetic strategies. The two most prominent methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct route, involving the reaction of an electron-deficient halopyrimidine with a phenoxide.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a halopyrimidine and a phenol, which can be effective, particularly for less reactive substrates.[1]
This guide will focus on the SNAr pathway due to its widespread use, cost-effectiveness, and generally milder reaction conditions compared to the classical Ullmann condensation.
The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile via SNAr typically involves the reaction of 2-chloropyrimidine with 2-cyanophenol in the presence of a base.
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] The pyrimidine ring, with its electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions.[3]
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-cyanophenol by a base to form the more nucleophilic 2-cyanophenoxide ion. This phenoxide then attacks the electron-deficient C2 position of 2-chloropyrimidine. This is typically the rate-determining step.[2]
-
Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final product, 2-(Pyrimidin-2-yloxy)benzonitrile.
The efficiency of the reaction is influenced by the nature of the leaving group (with fluoride often being the most reactive in SNAr), the strength of the nucleophile, and the ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer complex.[4]
Diagram of the SNAr Mechanism:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-yloxy)benzonitrile: A Keystone for Drug Discovery and Materials Science
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone of innovation.[1][2] Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, provides a unique advantage for therapeutic design, often facilitating cellular uptake and interaction with biological targets.[2][3] 2-(Pyrimidin-2-yloxy)benzonitrile emerges from this distinguished lineage, integrating the electronically versatile pyrimidine ring with a benzonitrile moiety through an ether linkage. This unique combination of functional groups suggests a rich potential for applications ranging from targeted therapeutics to novel organic materials.
The physicochemical properties of a molecule are the bedrock upon which its suitability for any application is built.[4][5] For drug development professionals, properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[6][7] In materials science, these same properties influence crystal packing, film formation, and electronic characteristics.
This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile. As a Senior Application Scientist, this document is structured to not only present the fundamental data but also to provide the causality behind experimental choices and the practical implications of these properties. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and reproducibility for researchers and scientists.
Molecular Identity and Structural Features
2-(Pyrimidin-2-yloxy)benzonitrile is a small organic molecule characterized by the fusion of a pyrimidine ring and a benzonitrile group via an ether bond.
| Property | Value | Source |
| CAS Number | 1159822-29-3 | [8] |
| Molecular Formula | C₁₁H₇N₃O | [8] |
| Molecular Weight | 197.19 g/mol | [8] |
| Chemical Structure | ||
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Predicted Physicochemical Parameters
While experimental data for 2-(Pyrimidin-2-yloxy)benzonitrile is not extensively available in the public domain, computational models provide valuable initial estimates of its physicochemical properties. These predictions are instrumental in the early stages of research for guiding experimental design.
| Parameter | Predicted Value | Significance in Drug Discovery and Materials Science |
| Boiling Point | 403.2 ± 47.0 °C | Indicates the thermal stability of the compound, which is crucial for processing and formulation. |
| Density | 1.29 ± 0.1 g/cm³ | Relevant for formulation development and understanding intermolecular packing. |
| pKa | -0.11 ± 0.13 | Suggests the compound is a very weak base. The pKa influences the ionization state at different pH values, which is critical for solubility, permeability, and receptor binding. |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
To ensure the scientific integrity and practical utility of this guide, the following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely grind a small amount of crystalline 2-(Pyrimidin-2-yloxy)benzonitrile.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to get a rough estimate.[10]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter that influences a drug's bioavailability and the formulation of solutions for various applications.[11]
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method
-
Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents (e.g., ethanol, DMSO, acetone).
-
Sample Preparation: Add an excess amount of solid 2-(Pyrimidin-2-yloxy)benzonitrile to a known volume of each solvent in separate vials. The excess solid is crucial to ensure saturation.[12]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 2-(Pyrimidin-2-yloxy)benzonitrile, the pKa of its conjugate acid is determined. This value is crucial for predicting its charge state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).[13]
-
Stock Solution: Prepare a concentrated stock solution of 2-(Pyrimidin-2-yloxy)benzonitrile in a suitable solvent like DMSO.[13]
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the different pH buffers.[14]
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[13]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[15]
Caption: UV-Vis Spectrophotometry Workflow for pKa Determination.
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a non-polar (lipid-like) environment versus a polar (aqueous) environment. It is a critical parameter for predicting a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.[16]
-
Sample Preparation: Dissolve a known amount of 2-(Pyrimidin-2-yloxy)benzonitrile in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated PBS to the n-octanol solution in a sealed vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[17]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logD at pH 7.4 using the formula: logD = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).[16]
Caption: Shake-Flask Method for logD Determination.
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-(Pyrimidin-2-yloxy)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons on the pyrimidine and benzene rings. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.[18][19]
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (typically in the 115-125 ppm range) and the carbons of the aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the key functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.[20][21]
-
C-O-C (Aromatic Ether): Strong, characteristic stretches in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.[22]
-
Aromatic C=C: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H: Bending vibrations in the fingerprint region (below 900 cm⁻¹) that can indicate the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 2-(Pyrimidin-2-yloxy)benzonitrile (197.19 g/mol ).
-
Nitrogen Rule: Since the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value.[23][24]
-
Fragmentation: Common fragmentation patterns would likely involve the cleavage of the ether linkage, leading to fragments corresponding to the pyrimidine and benzonitrile moieties.
Significance and Applications in Drug Discovery and Beyond
The physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile are pivotal to its potential applications. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[1][25] The inclusion of a benzonitrile group can enhance binding to certain biological targets and modulate the molecule's electronic properties.
The predicted low basicity (pKa of -0.11) suggests that the molecule will be predominantly neutral at physiological pH, which can be advantageous for crossing biological membranes. The lipophilicity (logP) will be a key determinant of its ADME properties and will need to be experimentally verified to assess its "drug-likeness."
Beyond pharmaceuticals, the rigid, planar structure and the presence of heteroatoms and a nitrile group make 2-(Pyrimidin-2-yloxy)benzonitrile an interesting candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.
Conclusion
2-(Pyrimidin-2-yloxy)benzonitrile is a molecule of significant interest, positioned at the intersection of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential first steps in unlocking the full potential of this promising compound. The methodologies and insights presented herein are intended to empower researchers, scientists, and drug development professionals to confidently advance their investigations into this and other novel chemical entities.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzonitrile (CAS 1159822-29-3)
This technical guide provides a comprehensive overview of 2-(Pyrimidin-2-yloxy)benzonitrile, a key chemical intermediate in the synthesis of targeted cancer therapies. While primarily recognized for its role in the production of the PARP inhibitor Olaparib, this document also explores its synthesis, characterization, and potential for broader applications in medicinal chemistry.
Introduction and Physicochemical Properties
2-(Pyrimidin-2-yloxy)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a pyrimidine ring via an ether linkage.[1][2][] Its chemical structure is fundamental to its utility as a building block in the synthesis of more complex molecules. The presence of the pyrimidine and benzonitrile groups suggests potential for various chemical transformations and biological interactions.[4][5][6]
Table 1: Physicochemical Properties of 2-(Pyrimidin-2-yloxy)benzonitrile
| Property | Value | Reference |
| CAS Number | 1159822-29-3 | [1][2][] |
| Molecular Formula | C11H7N3O | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| Appearance | White to light yellow powder (predicted) | [5] |
| Boiling Point | 403.2±47.0 °C (Predicted) | [2] |
| Density | 1.29±0.1 g/cm3 (Predicted) | [2] |
| pKa | -0.11±0.13 (Predicted) | [2] |
| Storage | 2-8°C | [1] |
Synthesis and Characterization
The synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the coupling of 2-cyanophenol with a suitable 2-halopyrimidine, such as 2-chloropyrimidine, in the presence of a base.
Hypothetical Synthetic Protocol
This protocol describes a plausible method for the laboratory-scale synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile.
Materials:
-
2-Cyanophenol
-
2-Chloropyrimidine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-cyanophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(Pyrimidin-2-yloxy)benzonitrile.
Workflow for Synthesis
Caption: Synthetic workflow for 2-(Pyrimidin-2-yloxy)benzonitrile.
Analytical Characterization
The identity and purity of synthesized 2-(Pyrimidin-2-yloxy)benzonitrile would be confirmed using standard analytical techniques.[7]
Table 2: Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The pyrimidine protons would show characteristic chemical shifts. |
| ¹³C NMR | Signals for all 11 carbon atoms, including the nitrile carbon (around 115-120 ppm) and carbons of the pyrimidine and benzene rings. |
| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 197.19. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method used.[8] |
Biological Relevance and Potential Mechanism of Action
The primary significance of 2-(Pyrimidin-2-yloxy)benzonitrile in drug development lies in its role as a key intermediate in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[9][10]
Role in PARP Inhibition and Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks.[11] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[12][13] Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which then cause double-strand breaks that cannot be efficiently repaired. This results in genomic instability and cell death, a concept known as synthetic lethality.[11][13][14] Olaparib, synthesized from intermediates like 2-(Pyrimidin-2-yloxy)benzonitrile, is a clinically approved therapy that exploits this vulnerability in BRCA-mutated cancers, including ovarian, breast, and prostate cancers.[12]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
While 2-(Pyrimidin-2-yloxy)benzonitrile itself is not known to be a PARP inhibitor, its core structure is a critical component of the final active drug. The pyrimidine and benzonitrile motifs are present in numerous other biologically active compounds, suggesting that this molecule could serve as a scaffold for developing novel therapeutics targeting various biological pathways.[4][6][15][16][17]
Applications in Drug Discovery and Research
The most well-documented application of 2-(Pyrimidin-2-yloxy)benzonitrile is as a precursor in the multi-step synthesis of Olaparib.[9][10][18][19] Its structure is incorporated into the final drug molecule, highlighting the importance of its purity and consistent supply for pharmaceutical manufacturing.
High-Level Workflow for Olaparib Synthesis
Caption: Role of 2-(Pyrimidin-2-yloxy)benzonitrile in Olaparib synthesis.
Beyond its use in Olaparib synthesis, this compound is a valuable starting material for creating libraries of novel molecules for screening in various disease models. The pyrimidine ring can be further functionalized, and the nitrile group can be converted into other functional groups, such as amines or carboxylic acids, to generate diverse chemical entities.
Conclusion and Future Directions
2-(Pyrimidin-2-yloxy)benzonitrile is a crucial intermediate in the pharmaceutical industry, particularly for the production of the life-saving cancer drug Olaparib. While its direct biological activity has not been extensively studied, its chemical structure, containing both pyrimidine and benzonitrile moieties, suggests a potential for broader applications in medicinal chemistry. Future research could focus on exploring the biological effects of this compound and its derivatives as potential therapeutic agents in their own right. The development of efficient and scalable synthetic routes remains a key area of interest for ensuring a stable supply chain for Olaparib and other potential future drugs derived from this versatile scaffold.
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An In-depth Technical Guide to the Molecular Structure of 2-(Pyrimidin-2-yloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3), a heterocyclic compound of significant interest as a synthetic intermediate in medicinal and agrochemical research. The document elucidates the structural architecture through a detailed examination of its synthesis, predicted spectroscopic characteristics, and physicochemical properties. By integrating foundational chemical principles with data from analogous structures, this guide offers a robust framework for the identification, characterization, and utilization of this molecule in research and development settings. Methodologies for its synthesis are proposed, and its expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed to serve as a benchmark for experimental validation.
Introduction and Strategic Importance
The fusion of a pyrimidine ring with a benzonitrile moiety via an ether linkage creates the distinct molecular architecture of 2-(Pyrimidin-2-yloxy)benzonitrile. Both pyrimidine and benzonitrile are privileged scaffolds in drug discovery. Pyrimidine is a cornerstone of nucleobases and is found in numerous FDA-approved drugs, prized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[1] The benzonitrile group is a versatile synthetic handle and is present in various bioactive compounds.[2]
The combined structure, 2-(Pyrimidin-2-yloxy)benzonitrile, therefore represents a valuable building block. Its structure is implicated as an intermediate in the synthesis of advanced materials, including agrochemicals and potential therapeutics for conditions ranging from oral cancer to leishmaniasis.[3][4] A thorough understanding of its molecular structure is paramount for chemists aiming to leverage its synthetic potential, predict its reactivity, and confirm its identity in a laboratory setting.
Chemical Identity and Physicochemical Properties
The fundamental identity of the molecule is established by its nomenclature and key identifiers. These properties, along with computationally predicted physicochemical parameters, provide a baseline for its handling and characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-(pyrimidin-2-yloxy)benzonitrile | [] |
| CAS Number | 1159822-29-3 | [][6][7] |
| Molecular Formula | C₁₁H₇N₃O | [6][7] |
| Molecular Weight | 197.19 g/mol | [6][7] |
| Synonyms | 2-(2-Pyrimidinyloxy)benzonitrile; Benzonitrile, 2-(2-pyrimidinyloxy)- | [7] |
| Predicted Boiling Point | 403.2 ± 47.0 °C | [7] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [7] |
| Predicted pKa | -0.11 ± 0.13 | [7] |
Molecular Structure and Synthesis
The definitive structure of 2-(Pyrimidin-2-yloxy)benzonitrile consists of a benzonitrile ring substituted at the 2-position with an oxygen atom, which in turn acts as a bridge to the 2-position of a pyrimidine ring.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
The ether linkage is most logically formed via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrimidine ring, particularly at the 2-position flanked by two nitrogen atoms, makes it highly susceptible to nucleophilic attack. The protocol below describes a robust method for its synthesis.
Causality: The reaction proceeds by activating the hydroxyl group of 2-cyanophenol with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 carbon of 2-chloropyrimidine, displacing the chloride leaving group. An aprotic polar solvent like DMF or acetonitrile is chosen to solvate the cation and facilitate the reaction without interfering with the nucleophile.
Step-by-Step Methodology:
-
To a stirred solution of 2-cyanophenol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium phenoxide salt.
-
Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure 2-(Pyrimidin-2-yloxy)benzonitrile.
Spectroscopic and Structural Elucidation
The following sections detail the predicted spectroscopic data used to confirm the molecular structure. This data is based on the analysis of its constituent functional groups and comparison with known spectra of similar compounds like benzonitrile and substituted pyrimidines.[8][9][10]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (δ 7.0–8.8 ppm), corresponding to the seven protons on the two aromatic rings.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H5' (Pyrimidine) | ~7.15 | Triplet (t) | 1H | Coupled to H4' and H6'. Shielded relative to other pyrimidine protons. |
| Benzonitrile Ring | ~7.30 - 7.80 | Multiplets (m) | 4H | Complex pattern due to ortho, meta, and para couplings. The proton ortho to the nitrile group will be the most deshielded. |
| H4', H6' (Pyrimidine) | ~8.60 | Doublet (d) | 2H | Equivalent protons adjacent to ring nitrogens, significantly deshielded. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display 11 signals, corresponding to the 11 unique carbon atoms in the molecule.
| Carbon(s) | Predicted δ (ppm) | Type | Rationale |
| C (ipso-CN) | ~110-115 | Quaternary | Shielded carbon attached to the nitrile group.[11] |
| C≡N (Nitrile) | ~117-119 | Quaternary | Characteristic chemical shift for a nitrile carbon.[11] |
| C5' (Pyrimidine) | ~118-122 | CH | Shielded pyrimidine carbon. |
| CH (Benzene) | ~125-135 | CH | Aromatic carbons of the benzonitrile ring. |
| C (ipso-O) | ~150-155 | Quaternary | Deshielded carbon attached to the ether oxygen. |
| C4', C6' (Pyrimidine) | ~158-160 | CH | Deshielded carbons adjacent to ring nitrogens. |
| C2' (Pyrimidine) | ~165-170 | Quaternary | Most deshielded carbon, bonded to two nitrogens and one oxygen. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides definitive evidence for key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~2225 - 2235 | C≡N stretch | Strong, Sharp | Highly characteristic and diagnostic for the nitrile functional group.[12] |
| ~1570 - 1600 | C=N / C=C stretches | Medium-Strong | Aromatic ring stretches from both pyrimidine and benzonitrile moieties. |
| ~1200 - 1250 | C-O-C asymmetric stretch | Strong | Characteristic of the aryl ether linkage. |
| ~1020 - 1070 | C-O-C symmetric stretch | Medium | Characteristic of the aryl ether linkage. |
| ~750 - 850 | C-H out-of-plane bend | Strong | Bending vibrations indicative of aromatic substitution patterns. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak at m/z = 197.19, corresponding to the molecular formula C₁₁H₇N₃O.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the cleavage of the ether bond, leading to ions representing the 2-cyanophenoxy radical (m/z = 119) and the pyrimidinyl cation (m/z = 79) or vice versa.
Conclusion
2-(Pyrimidin-2-yloxy)benzonitrile is a molecule with a precisely defined structure that makes it a valuable intermediate in synthetic chemistry. This guide has established its chemical identity, proposed a reliable synthetic pathway, and provided a detailed, predictive analysis of the spectroscopic data required for its unambiguous characterization. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for researchers to confirm the successful synthesis and purity of this compound, enabling its confident application in the development of novel molecules with potential biological or material applications.
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Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy. Available at: [Link]4]
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Introduction: Elucidating the Structure of a Key Chemical Intermediate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Pyrimidin-2-yloxy)benzonitrile
2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a pyrimidine ring via an ether bridge.[1][2][] As a molecule incorporating multiple functional groups, its precise structural confirmation is paramount for its application in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Pyrimidin-2-yloxy)benzonitrile. Moving beyond a simple presentation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of the spectral features. It offers a predictive analysis based on fundamental principles and data from related structural motifs, explains the causality behind spectral assignments, and provides a robust, field-proven protocol for acquiring high-fidelity NMR data.
Molecular Structure and Predicted NMR-Active Nuclei
The core of interpreting an NMR spectrum lies in understanding the molecule's electronic and magnetic landscape. The structure of 2-(Pyrimidin-2-yloxy)benzonitrile contains two distinct aromatic systems, each with a unique set of protons and carbons that will resonate at characteristic frequencies.
To facilitate a clear discussion, the atoms are systematically numbered as shown in the diagram below.
Caption: Molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile with atom numbering.
The molecule possesses 7 distinct proton environments (H3, H4, H5, H6, H4', H5', H6') and 11 unique carbon environments (C1-C6, C≡N, C2', C4', C5', C6').
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the electronic environment, count, and neighboring protons for each unique hydrogen atom.[4] The chemical shifts are heavily influenced by the aromatic rings and the electron-withdrawing nature of the nitrogens in the pyrimidine ring and the cyano group.
Predicted ¹H NMR Data
The following data are predicted for a sample dissolved in a common NMR solvent like deuterochloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H4', H6' | 8.5 - 8.7 | Doublet (d) | 4.5 - 5.0 | These protons are equivalent and adjacent to one proton (H5'). They are significantly deshielded (downfield shift) due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring.[5] |
| H5' | 7.0 - 7.2 | Triplet (t) | 4.5 - 5.0 | This proton is coupled to the two equivalent protons H4' and H6', resulting in a triplet. Its position is further upfield relative to H4'/H6' as it is only beta to the ring nitrogens. |
| H3 | 7.6 - 7.8 | Triplet (t) | 7.5 - 8.0 | Located on the benzonitrile ring, this proton is ortho to the ether linkage and meta to the cyano group. It will exhibit coupling to H4 and H5, appearing as a triplet (or more complex multiplet). |
| H4 | 7.3 - 7.5 | Triplet (t) | 7.5 - 8.0 | This proton is meta to both the ether and cyano groups and is expected to be in a relatively standard aromatic region, coupled to H3 and H5. |
| H5 | 7.7 - 7.9 | Doublet of doublets (dd) | ortho: 7.5-8.0, meta: ~1.5 | This proton is ortho to the electron-withdrawing cyano group, causing a significant downfield shift. It is coupled to both H4 (ortho) and H6 (meta). |
| H6 | 7.4 - 7.6 | Doublet (d) | 7.5 - 8.0 | Positioned ortho to the ether oxygen, this proton is deshielded.[6] It is coupled to the adjacent H5 proton. |
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2' | 168 - 172 | This carbon is directly bonded to two highly electronegative atoms (oxygen and nitrogen), causing a very strong deshielding effect and the most downfield shift among the ring carbons.[7] |
| C4', C6' | 157 - 160 | These equivalent carbons are bonded to nitrogen and are significantly deshielded, appearing far downfield.[8] |
| C1 | 150 - 155 | An aromatic carbon directly attached to the ether oxygen, resulting in a notable downfield shift.[9] |
| C5' | 115 - 118 | This is the only CH carbon in the pyrimidine ring and is expected to be the most upfield of the pyrimidine carbons. |
| C3, C4, C5, C6 | 120 - 135 | These benzonitrile ring carbons will resonate in the typical aromatic region. Their precise shifts are modulated by the effects of the ortho/meta/para relationship to the ether and cyano groups.[10] |
| C≡N | 116 - 119 | The cyano carbon has a characteristic chemical shift in this region.[11] |
| C2 | 105 - 110 | This is the quaternary carbon of the benzonitrile ring to which the cyano group is attached. Its chemical shift is relatively upfield for a substituted aromatic carbon. |
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is critical. The protocol described below represents a self-validating system, where the results from ¹H and ¹³C experiments cross-verify the proposed structure.
I. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of high-purity 2-(Pyrimidin-2-yloxy)benzonitrile. The use of a high-purity sample is crucial to avoid misleading impurity peaks.
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample. Vortex briefly to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.
II. NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30') is sufficient for quantitative analysis.
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30') is standard.
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are necessary due to the low natural abundance of the ¹³C isotope.
III. Data Processing
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the raw Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C.[12]
-
Integration: For the ¹H spectrum, integrate the signals. The relative ratios should correspond to the number of protons in each environment (e.g., 2:1:1:1:1:1 for H4'/H6', H5', H3, H4, H5, H6). This integration serves as a key validation check.
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Conclusion: A Cohesive Structural Portrait
The predicted ¹H and ¹³C NMR spectra provide a detailed electronic and structural map of 2-(Pyrimidin-2-yloxy)benzonitrile. The downfield shifts in the pyrimidine ring clearly indicate the strong deshielding influence of the heterocyclic nitrogen atoms, while the complex splitting patterns in the benzonitrile region confirm the substitution pattern. By following the detailed experimental protocol, a researcher can obtain high-quality spectra where the chemical shifts, coupling constants, and integrations converge to provide a single, self-consistent structural assignment. This rigorous analytical approach ensures the identity and purity of the compound, a non-negotiable requirement for its use in research and development.
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An In-depth Technical Guide to the Solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile, a molecule of interest in medicinal chemistry, within a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for solubility assessment. We will delve into the molecular characteristics of 2-(Pyrimidin-2-yloxy)benzonitrile that govern its solubility, present established protocols for its empirical determination, and discuss the implications of these findings for formulation and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Consequently, understanding and characterizing the solubility of a compound in various solvent systems, including organic solvents, is paramount. Organic solvents play a crucial role in various stages of drug development, including synthesis, purification, crystallization, and the formulation of dosage forms. A thorough understanding of a compound's solubility in these solvents is therefore essential for process optimization and the development of effective drug delivery systems.
This guide focuses on 2-(Pyrimidin-2-yloxy)benzonitrile, a heterocyclic compound featuring a pyrimidine ring linked to a benzonitrile moiety via an ether bridge. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] A comprehensive understanding of the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile is therefore a critical step in unlocking its therapeutic potential.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] The key factors influencing the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile are its molecular structure, polarity, and the properties of the chosen organic solvent.
Molecular Structure and Polarity of 2-(Pyrimidin-2-yloxy)benzonitrile
To predict the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile, we must first analyze its structural features:
-
Pyrimidine Ring: The pyrimidine ring contains two nitrogen atoms, making it a polar, hydrogen bond-accepting moiety.
-
Benzonitrile Group: The benzonitrile group consists of a nonpolar benzene ring and a polar nitrile (-C≡N) group. The nitrile group can act as a hydrogen bond acceptor.
-
Ether Linkage: The ether linkage (-O-) is polar and can also accept hydrogen bonds.
Overall, 2-(Pyrimidin-2-yloxy)benzonitrile is a moderately polar molecule. Its solubility will be influenced by the balance between its polar (pyrimidine, nitrile, ether) and nonpolar (benzene ring) components. The molecular formula is C₁₁H₇N₃O and the molecular weight is 197.19 g/mol .[5][6]
The Influence of Solvent Properties
The choice of solvent is critical in determining the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile. Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: These solvents (e.g., methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are likely to have good solubility for 2-(Pyrimidin-2-yloxy)benzonitrile due to potential hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the nitrile group.
-
Polar Aprotic Solvents: These solvents (e.g., dimethylformamide (DMF), acetone, acetonitrile) are polar but do not have a hydrogen atom directly attached to an electronegative atom, so they can only act as hydrogen bond acceptors. These are also expected to be good solvents for 2-(Pyrimidin-2-yloxy)benzonitrile.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low polarity and primarily interact through weaker van der Waals forces. The solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in these solvents is expected to be limited due to its polar functional groups.
Temperature and Other Factors
Temperature generally has a significant effect on solubility. For most solid solutes in liquid solvents, solubility increases with increasing temperature.[7][8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Pressure has a negligible effect on the solubility of solids and liquids.[7][8]
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility is essential for accurate characterization. The following section outlines a robust protocol for determining the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile.
Materials and Equipment
-
2-(Pyrimidin-2-yloxy)benzonitrile (purity >95%)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
The Shake-Flask Method: A Step-by-Step Protocol
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-(Pyrimidin-2-yloxy)benzonitrile into a series of glass vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-(Pyrimidin-2-yloxy)benzonitrile. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL or mol/L.
-
Qualitative Solubility Assessment
For a rapid initial screening, a qualitative assessment of solubility can be performed.[10][11] This involves adding a small, known amount of the compound to a fixed volume of solvent and observing its dissolution.
Protocol for Qualitative Solubility Testing:
-
Place approximately 25 mg of 2-(Pyrimidin-2-yloxy)benzonitrile into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[11]
-
Observe whether the compound dissolves completely.
-
If the compound dissolves, it can be classified as "soluble." If it does not dissolve, it is "insoluble" in that solvent at that concentration.
This method is useful for a quick screening of a wide range of solvents to identify promising candidates for further quantitative analysis.
Expected Solubility Profile of 2-(Pyrimidin-2-yloxy)benzonitrile
Based on the theoretical principles discussed, a predicted solubility profile for 2-(Pyrimidin-2-yloxy)benzonitrile in various organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyrimidine nitrogens, ether oxygen, and nitrile group. |
| Polar Aprotic | DMF, Acetonitrile, Acetone | High to Moderate | Good dipole-dipole interactions with the polar functional groups of the solute. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and nonpolar characteristics allows for some interaction. |
| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of the solvent cannot effectively solvate the polar regions of the molecule. |
Visualizing the Process and Interactions
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Molecular Interactions Influencing Solubility
The following diagram depicts the potential intermolecular interactions between 2-(Pyrimidin-2-yloxy)benzonitrile and a polar protic solvent like methanol.
Caption: Hydrogen bonding between the solute and a polar protic solvent.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The solubility data obtained will be invaluable for optimizing synthetic routes, developing purification strategies, and formulating effective and bioavailable drug products. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide range of pharmaceutically relevant solvents at various temperatures.
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The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-Benzonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Powerhouse in Medicinal Chemistry
In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, the pyrimidine ring stands as a cornerstone, integral to the very blueprint of life as a component of nucleic acids.[1] Its fusion with the benzonitrile moiety, a seemingly simple appendage, has given rise to a class of compounds with profound and diverse pharmacological activities. This guide navigates the historical currents and synthetic evolution of pyrimidine-benzonitrile compounds, from their early synthetic roots to their contemporary status as critical components in a range of therapeutics, particularly in the realms of oncology and virology. We will dissect the key scientific milestones, explore the causal relationships behind synthetic strategies, and provide practical, in-depth protocols for the construction of this remarkable pharmacophore.
Chapter 1: A Historical Perspective - From Obscurity to Prominence
The story of pyrimidine-benzonitrile compounds is not one of a single, dramatic discovery but rather a gradual realization of potential, built upon the foundational principles of heterocyclic chemistry. The pyrimidine ring itself was first isolated from the hydrolysis of nucleic acids, with its synthesis being a subject of intense study since the latter half of the 19th century.[1] Classical methods such as the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, laid the groundwork for accessing a diverse array of pyrimidine derivatives.[2][3]
While early research into pyrimidines was extensive, the specific conjugation of a benzonitrile group and the exploration of its biological consequences appear to be a more recent development, gaining significant traction in the late 20th and early 21st centuries. The initial impetus for the inclusion of the benzonitrile moiety was likely driven by its properties as a bioisostere for other functional groups and its ability to engage in specific hydrogen bonding and π-π stacking interactions within protein binding sites.
A significant turning point in the history of this scaffold was its emergence in the field of kinase inhibitors. The relentless pursuit of targeted cancer therapies created a demand for novel heterocyclic compounds capable of selectively inhibiting dysregulated kinases. The pyrimidine-benzonitrile core proved to be an exceptional platform for this purpose, offering a rigid framework for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases. Similarly, in the fight against HIV, the scaffold was identified as a key component of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]
Chapter 2: The Art and Science of Synthesis - A Journey of Innovation
The synthetic accessibility of pyrimidine-benzonitrile derivatives has been a critical factor in their widespread adoption in drug discovery programs. Over the decades, the synthetic toolbox has expanded from classical condensation reactions to highly efficient and versatile modern methodologies.
Classical Foundations: The Pinner and Related Syntheses
The Pinner synthesis, a cornerstone of pyrimidine chemistry, provides a fundamental route to the pyrimidine core.[2][3] While not directly yielding benzonitrile-substituted pyrimidines in its original form, it established the principle of constructing the pyrimidine ring from acyclic precursors.
Conceptual Workflow of the Pinner Synthesis:
Caption: A simplified workflow of the Pinner pyrimidine synthesis.
A more direct historical approach to pyrimidine-carbonitriles involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative in the presence of an oxidizing agent. These multicomponent reactions, while foundational, often required harsh conditions and offered limited substituent diversity.
The Modern Era: Multicomponent Reactions and Cross-Coupling Strategies
The advent of modern synthetic methods has revolutionized the construction of complex pyrimidine-benzonitrile scaffolds, enabling rapid access to large libraries of analogues for structure-activity relationship (SAR) studies.
2.2.1 Multicomponent Reactions (MCRs): A Paradigm of Efficiency
One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of highly functionalized pyrimidines. A common strategy involves the condensation of a substituted benzaldehyde, malononitrile, and a guanidine or urea derivative.[5] This approach allows for the direct incorporation of the cyano group at the 5-position of the pyrimidine ring.
Experimental Protocol: One-Pot Synthesis of a 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivative [5]
-
Reaction Setup: To a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and urea (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate (0.2 mmol).[5]
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.
2.2.2 Palladium-Catalyzed Cross-Coupling: Precision and Versatility
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become indispensable for the late-stage functionalization of the pyrimidine core. These methods allow for the precise and modular introduction of the benzonitrile moiety onto a pre-formed pyrimidine ring, or vice versa.
Conceptual Workflow of Suzuki Coupling for Pyrimidine-Benzonitrile Synthesis:
Caption: A simplified workflow of the Suzuki cross-coupling reaction.
Experimental Protocol: Synthesis of a 4-(Benzonitril-4-yl)pyrimidine Derivative via Suzuki Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-chloropyrimidine (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine-benzonitrile compound.
Chapter 3: The Pharmacological Significance - A Scaffold of Diverse Action
The pyrimidine-benzonitrile scaffold has proven to be a remarkably versatile pharmacophore, demonstrating potent activity against a range of biological targets. This versatility stems from the unique combination of the pyrimidine ring's hydrogen bonding capabilities and the benzonitrile group's electronic and steric properties.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
A major breakthrough for pyrimidine-benzonitrile compounds came with their development as potent and selective kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The benzonitrile moiety often extends into a hydrophobic pocket, where the cyano group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and selectivity.
Prominent Pyrimidine-Benzonitrile Kinase Inhibitors:
| Compound | Target Kinase(s) | Therapeutic Area |
| Neratinib | EGFR, HER2 | Breast Cancer |
| Tepotinib | c-Met | Non-Small Cell Lung Cancer |
| Rilpivirine | HIV-1 Reverse Transcriptase | HIV/AIDS |
Signaling Pathway Inhibition by a Pyrimidine-Benzonitrile EGFR Inhibitor:
Caption: Mechanism of action of a pyrimidine-benzonitrile EGFR inhibitor.
Antiviral Activity: Combating HIV with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The pyrimidine-benzonitrile scaffold is also a key feature of several potent NNRTIs used in the treatment of HIV-1 infection.[6] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.[4] Rilpivirine is a prominent example of a diarylpyrimidine (DAPY) NNRTI that incorporates a cyanovinylphenyl group, a close analogue of the benzonitrile moiety.[7]
Chapter 4: Future Directions and Perspectives
The journey of pyrimidine-benzonitrile compounds is far from over. Ongoing research continues to uncover new biological targets and therapeutic applications for this privileged scaffold. The modularity of its synthesis allows for fine-tuning of its pharmacological properties, paving the way for the development of next-generation inhibitors with improved potency, selectivity, and resistance profiles. As our understanding of disease biology deepens, the pyrimidine-benzonitrile core is poised to remain a cornerstone of medicinal chemistry for years to come.
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El-Gazzar, A. R. B. A., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2243-2256. [Link]
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Musumeci, F., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6612. [Link]
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Guisnel, A., et al. (2004). 2-Trimethylsilylethyl Sulfides in the von Braun Cyanogen Bromide Reaction: Selective Preparation of Thiocyanates and Application to Nucleoside Chemistry. The Journal of Organic Chemistry, 69(15), 5038-5044. [Link]
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Fokin, A. A., & Schreiner, P. R. (2003). Classical mechanism of the von Braun reaction. The Journal of organic chemistry, 68(19), 7523-7525. [Link]
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theoretical properties of 2-(Pyrimidin-2-yloxy)benzonitrile
An In-Depth Technical Guide to the Theoretical Properties of 2-(Pyrimidin-2-yloxy)benzonitrile
Abstract
This technical guide provides a comprehensive theoretical examination of 2-(Pyrimidin-2-yloxy)benzonitrile, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. By integrating insights from computational chemistry, spectroscopic predictions, and the known biological activities of its constituent moieties—pyrimidine and benzonitrile—this document serves as a foundational resource for researchers. We will explore its structural, electronic, and spectroscopic properties through the lens of Density Functional Theory (DFT), propose a robust synthetic pathway, and contextualize its potential within modern drug discovery workflows. This guide is designed to equip scientists and drug development professionals with the theoretical groundwork necessary to pursue further experimental investigation of this promising compound.
Molecular Profile and Physicochemical Characteristics
2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is an aromatic ether linking a pyrimidine ring, a key heterocycle in nucleic acids and numerous pharmaceuticals, to a benzonitrile scaffold, a common pharmacophore and synthetic intermediate.[1][][3] The ether linkage provides a degree of conformational flexibility, while the electron-withdrawing nature of the nitrile group and the nitrogen atoms in the pyrimidine ring dictates its electronic landscape.
Table 1: Core Identifiers and Properties of 2-(Pyrimidin-2-yloxy)benzonitrile
| Property | Value | Reference(s) |
| CAS Number | 1159822-29-3 | [1][][4] |
| Molecular Formula | C₁₁H₇N₃O | [1][4] |
| Molecular Weight | 197.19 g/mol | [1][4] |
| IUPAC Name | 2-(pyrimidin-2-yloxy)benzonitrile | [] |
| Predicted Boiling Point | 403.2 ± 47.0 °C | [4] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [4] |
| Predicted pKa | -0.11 ± 0.13 | [4] |
| XLogP3-AA | 1.6 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 4 | [5][6] |
Proposed Synthesis and Structural Considerations
Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially scalable synthesis for 2-(Pyrimidin-2-yloxy)benzonitrile involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway leverages the reactivity of an activated pyrimidine ring with a phenolic nucleophile. The protocol described below is based on established methodologies for the synthesis of similar aryl ethers.[7]
Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanophenol (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.), to the solution portion-wise at room temperature. Stir for 30 minutes to facilitate the formation of the phenoxide salt.
-
Substrate Addition: Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(Pyrimidin-2-yloxy)benzonitrile.
Caption: Proposed workflow for the synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile.
Theoretical Structural Analysis
While an experimental crystal structure is not publicly available, data from analogous compounds like 4-(2-methoxyphenoxy)phthalonitrile can provide valuable insights.[7]
-
Dihedral Angle: The molecule is not expected to be perfectly planar. The dihedral angle between the benzonitrile and pyrimidine rings, connected by the C-O-C ether bridge, is likely to be significant (in the range of 60-85°), which will influence its packing in the solid state and its interaction with protein binding sites.[7]
-
Intermolecular Interactions: The presence of the nitrile nitrogen and the pyrimidine ring nitrogens creates potential for weak C-H···N hydrogen bonds, which are common organizing forces in the crystal lattice of similar molecules.[7] These interactions play a crucial role in the stability of the crystal structure.
Predicted Spectroscopic Profile
Computational methods are invaluable for predicting the spectroscopic signatures of novel compounds, aiding in their characterization.
Table 2: Predicted Spectroscopic Data for 2-(Pyrimidin-2-yloxy)benzonitrile
| Technique | Predicted Features | Rationale / Comparative Data |
| ¹H NMR | Aromatic Protons (Benzonitrile): ~7.5-7.8 ppm (multiplets).Aromatic Protons (Pyrimidine): ~7.2 ppm (triplet, H5'), ~8.7 ppm (doublet, H4', H6'). | Chemical shifts are estimated based on standard values for benzonitrile and pyrimidine systems.[8][9] The proximity to the ether linkage and nitrile group will cause distinct shifts. |
| ¹³C NMR | Nitrile Carbon (C≡N): ~115-120 ppm.Aromatic Carbons: ~110-165 ppm. | The nitrile carbon is characteristically shielded. The pyrimidine carbons, particularly those adjacent to nitrogen, will appear further downfield.[8] |
| IR Spectroscopy | C≡N Stretch: Strong, sharp peak at ~2220-2230 cm⁻¹.Aryl C-O Stretch: Strong peak at ~1240-1280 cm⁻¹.C-N Stretches (Pyrimidine): ~1550-1600 cm⁻¹.Aromatic C-H Stretch: Above 3000 cm⁻¹. | The nitrile stretch is a highly reliable and characteristic peak for this functional group.[10][11] Ether and pyrimidine vibrations are also well-defined.[12] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 197.06.Key Fragments: Loss of the pyrimidine ring (m/z = 79), cleavage at the ether linkage leading to a cyanophenoxy radical cation (m/z = 119), or a pyrimidinyl cation (m/z = 78). | The molecular ion peak corresponds to the exact mass.[1] Fragmentation is predicted to occur at the weakest bonds, primarily the C-O ether linkages.[13] |
Computational Chemistry and In Silico Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. For organic molecules like 2-(Pyrimidin-2-yloxy)benzonitrile, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p) provides an excellent balance of computational efficiency and accuracy.[14][15][16]
Protocol: DFT Calculations for Geometrical and Electronic Properties
-
Structure Input: Construct the 3D structure of 2-(Pyrimidin-2-yloxy)benzonitrile using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the predicted IR and Raman spectra.
-
Electronic Property Analysis:
-
HOMO/LUMO: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to analyze the molecule's electronic excitation properties and reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability.
-
MEP Mapping: Calculate and visualize the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution, identifying nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) regions.
-
Caption: Standard workflow for DFT-based analysis of molecular properties.
Predicted Computational Insights
-
HOMO-LUMO: The HOMO is expected to be localized primarily on the electron-rich benzonitrile ring, while the LUMO will likely be distributed across the electron-deficient pyrimidine ring. A moderate HOMO-LUMO gap would suggest a molecule with reasonable stability but also potential for reactivity in charge-transfer processes.
-
MEP: The MEP map is predicted to show a negative potential (red) around the nitrogen atom of the nitrile group and the nitrogens of the pyrimidine ring, indicating these are the primary sites for electrophilic attack or coordination. Positive potential (blue) would be expected on the hydrogen atoms.
Context in Drug Discovery and Development
The structural motifs within 2-(Pyrimidin-2-yloxy)benzonitrile are prevalent in modern pharmacology. Pyrimidine derivatives are known to function as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][17][18] Specifically, fused pyrimidine systems are extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[19] Furthermore, related benzonitrile-containing structures have been developed as potent dual A₂A/A₂B adenosine receptor antagonists for cancer immunotherapy.[20]
This molecule can therefore be considered a valuable scaffold or intermediate. Its theoretical properties can guide its application in a typical drug discovery pipeline.
Caption: Role of a scaffold molecule in a typical drug discovery pipeline.
Protocol: Virtual Screening via Molecular Docking
-
Target Selection: Identify a relevant protein target based on the activities of analogous structures (e.g., EGFR, A₂A adenosine receptor, c-Src).[19][21] Obtain the 3D crystal structure of the protein from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro.
-
Ligand Preparation: Generate the optimized 3D structure of 2-(Pyrimidin-2-yloxy)benzonitrile from the DFT calculations. Assign charges and define rotatable bonds.
-
Grid Generation: Define the binding site (active site) on the protein and generate a grid box that encompasses this area.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to predict the binding pose and affinity (scoring function) of the ligand within the protein's active site.
-
Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and protein residues. This provides a rational basis for its potential biological activity.
Conclusion
2-(Pyrimidin-2-yloxy)benzonitrile presents itself as a molecule with a rich theoretical profile. Its structural and electronic characteristics, predictable through robust computational methods like DFT, align well with features commonly found in biologically active compounds. The combination of a versatile pyrimidine core and a benzonitrile moiety suggests significant potential as a scaffold for developing novel therapeutics, particularly in oncology and immunology. This guide provides the essential theoretical framework—from synthesis and characterization to in silico modeling—to catalyze and inform future experimental validation and exploitation of this promising chemical entity.
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An In-depth Technical Guide to the Safe Handling of 2-(Pyrimidin-2-yloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to the Safety of Novel Chemical Entities
As a novel chemical entity, 2-(Pyrimidin-2-yloxy)benzonitrile lacks a comprehensive, publicly available safety and toxicological profile. This guide is therefore constructed upon a foundation of proactive risk assessment, drawing from the known hazards of its core chemical moieties: the aromatic nitrile (benzonitrile) and the pyrimidine ring. The protocols and recommendations herein are designed to empower researchers to handle this compound with the highest degree of caution, ensuring personal safety and experimental integrity. It is imperative to treat 2-(Pyrimidin-2-yloxy)benzonitrile as a substance of unknown toxicity and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures.
Section 1: Chemical and Physical Identity
A thorough understanding of the physical and chemical properties of a compound is the first step in safe handling. While exhaustive experimental data for 2-(Pyrimidin-2-yloxy)benzonitrile is not available, the following table summarizes key predicted and known information.
| Property | Value | Source |
| CAS Number | 1159822-29-3 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₁H₇N₃O | Multiple Chemical Suppliers |
| Molecular Weight | 197.19 g/mol | Multiple Chemical Suppliers |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Boiling Point | 403.2±47.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.29±0.1 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | -0.11±0.13 (Predicted) | Guidechem[2] |
| Storage Temperature | 2-8°C recommended | ChemScene[3], CHIRALEN[4] |
Section 2: Hazard Identification - An Inferential Analysis
In the absence of a specific Safety Data Sheet (SDS) for 2-(Pyrimidin-2-yloxy)benzonitrile, we must infer potential hazards from its structural components and closely related analogues.
The Aromatic Nitrile Moiety (Benzonitrile Analogue)
Aromatic nitriles are a class of compounds that demand careful handling. Benzonitrile, the parent aromatic nitrile, is classified as harmful if swallowed or in contact with skin.[5][6] A closer structural analogue, 2-phenoxybenzonitrile, provides further insight into the potential hazards.
GHS Classifications for 2-Phenoxybenzonitrile (Analogue): [7]
-
Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)
-
Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
It is prudent to assume that 2-(Pyrimidin-2-yloxy)benzonitrile may exhibit similar toxicological properties.
The Pyrimidine Moiety (2-Aminopyrimidine Analogue)
The pyrimidine core is found in a vast array of biologically active molecules, including pharmaceuticals and natural products.[4] This inherent bioactivity suggests that pyrimidine derivatives can have significant physiological effects. The safety data for 2-aminopyrimidine, a simple substituted pyrimidine, indicates the following hazards:[1][8][9]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Inferred Hazard Profile for 2-(Pyrimidin-2-yloxy)benzonitrile
Based on the analysis of its constituent parts, a conservative hazard profile for 2-(Pyrimidin-2-yloxy)benzonitrile is as follows:
-
Acute Toxicity: Potentially harmful or toxic if swallowed or in contact with skin.
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Inhalation Toxicity: May cause respiratory tract irritation if inhaled as a dust or aerosol.
-
Chronic Effects: Unknown. Long-term exposure effects have not been determined.
Section 3: Prudent Handling and Engineering Controls
Given the inferred hazards, a multi-layered approach to safety, combining engineering controls and rigorous personal practices, is essential.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 2-(Pyrimidin-2-yloxy)benzonitrile, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For extended handling, consider double-gloving or using a more robust glove type. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]
-
Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Hygiene Practices
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and launder it separately before reuse.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
In case of Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Section 5: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.
Storage
-
Store 2-(Pyrimidin-2-yloxy)benzonitrile in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
A storage temperature of 2-8°C is recommended by several suppliers.[3][4]
Disposal
-
All waste containing 2-(Pyrimidin-2-yloxy)benzonitrile must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Section 6: Experimental Workflow and Risk Mitigation
The following diagram illustrates a logical workflow for handling 2-(Pyrimidin-2-yloxy)benzonitrile, incorporating key safety checkpoints.
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potential biological targets of 2-(Pyrimidin-2-yloxy)benzonitrile
An In-depth Technical Guide to the Potential Biological Targets of 2-(Pyrimidin-2-yloxy)benzonitrile
Abstract
This technical guide provides a comprehensive exploration of the potential biological targets of the novel small molecule, 2-(Pyrimidin-2-yloxy)benzonitrile. In the absence of direct empirical data for this specific compound, this document outlines a hypothesis-driven approach grounded in established principles of medicinal chemistry and chemical biology. We posit that protein kinases are the most probable target class due to the presence of the pyrimidine core, a privileged scaffold in numerous approved kinase inhibitors. This guide details the scientific rationale behind this hypothesis, presents a multi-faceted strategy for target identification and validation, and provides detailed experimental protocols for researchers and drug development professionals. The overarching goal is to equip scientific teams with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of 2-(Pyrimidin-2-yloxy)benzonitrile and evaluate its therapeutic potential.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound 2-(Pyrimidin-2-yloxy)benzonitrile is a synthetic organic molecule featuring a pyrimidine ring linked to a benzonitrile moiety via an ether bond. While this specific molecule is not extensively characterized in the public domain, its structural components are of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a multitude of therapeutics, particularly in oncology, due to its ability to mimic the purine ring of ATP.[1][2] The benzonitrile group, with its unique electronic and physicochemical properties, is also a prevalent feature in many biologically active compounds, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[3][4]
Given the novelty of 2-(Pyrimidin-2-yloxy)benzonitrile, a systematic and scientifically rigorous approach is necessary to identify its biological targets and elucidate its mechanism of action. This guide will provide a detailed roadmap for this endeavor, starting with a focused hypothesis and expanding to broader, unbiased screening methodologies.
The Kinase Hypothesis: A Structurally-Informed Rationale
The most compelling hypothesis for the biological targets of 2-(Pyrimidin-2-yloxy)benzonitrile is the protein kinase family. This assertion is based on the well-established role of the pyrimidine nucleus as a "hinge-binding" motif in a vast number of kinase inhibitors.[5][6][7][8]
2.1. The Privileged Pyrimidine Scaffold
The pyrimidine ring is an isostere of the adenine base in adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[2] This structural mimicry allows pyrimidine-containing compounds to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a hallmark of many potent and selective kinase inhibitors.[5]
2.2. The Role of the Benzonitrile Moiety
The benzonitrile portion of the molecule likely contributes to target affinity and selectivity. The nitrile group is a strong hydrogen bond acceptor and can interact with specific residues in the active site.[9] Furthermore, the benzene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid side chains, further anchoring the molecule within the binding pocket. The ortho-position of the nitrile group may also influence the conformational presentation of the pyrimidine ring, potentially favoring binding to specific kinase subfamilies.
Experimental Target Identification and Validation Strategy
A multi-pronged approach is essential to confidently identify and validate the biological targets of 2-(Pyrimidin-2-yloxy)benzonitrile. This strategy should begin with a broad, hypothesis-testing screen, followed by more focused and unbiased methods to confirm initial hits and discover novel targets.
3.1. Phase 1: Kinome Profiling - Testing the Primary Hypothesis
The initial and most logical step is to perform a comprehensive kinome-wide screen to assess the inhibitory activity of 2-(Pyrimidin-2-yloxy)benzonitrile against a large panel of protein kinases.[10][11][12][13][14]
3.1.1. Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Dissolve 2-(Pyrimidin-2-yloxy)benzonitrile in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: Perform initial screening at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.
-
Kinase Panel: Utilize a commercial kinome profiling service that offers a broad panel of active human kinases (typically >300).[11][13] These services employ various assay formats, such as radiometric (e.g., HotSpot™) or fluorescence-based (e.g., TR-FRET) methods, to measure kinase activity.[11]
-
Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration. Hits are typically defined as kinases showing >50% or >75% inhibition.
-
Follow-up: For promising hits, determine the half-maximal inhibitory concentration (IC50) by performing dose-response experiments.
3.1.2. Data Presentation: Kinome Profiling Results
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Kinase A | 95% | 50 | Tyrosine Kinase |
| Kinase B | 82% | 250 | Serine/Threonine Kinase |
| Kinase C | 65% | 800 | Serine/Threonine Kinase |
| ... | ... | ... | ... |
3.1.3. Visualization: Kinome Selectivity Profile
Caption: Hypothetical kinome selectivity profile of 2-(Pyrimidin-2-yloxy)benzonitrile.
3.2. Phase 2: Unbiased Target Deconvolution - Chemical Proteomics
While kinome profiling is an excellent starting point, it is a hypothesis-driven approach. To identify all potential targets, including non-kinase proteins, an unbiased method such as chemical proteomics is essential.[15][16][17][18][19] This approach identifies direct protein-ligand interactions within a complex biological sample (e.g., cell lysate).
3.2.1. Experimental Workflow: Affinity-Based Chemical Proteomics
This workflow involves synthesizing a chemical probe version of 2-(Pyrimidin-2-yloxy)benzonitrile, using it to "fish" for binding partners in a cell lysate, and identifying these partners by mass spectrometry.[20][21][22][23]
Caption: Workflow for affinity-based chemical proteomics.
3.2.2. Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of 2-(Pyrimidin-2-yloxy)benzonitrile with a linker attached to a non-essential position (determined through structure-activity relationship studies) and a terminal biotin tag.
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for target binding. A control incubation with a non-biotinylated competitor compound should be included to identify specific binders.
-
Affinity Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the probe-protein complexes.
-
Washing: Perform extensive washing steps to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample with those from a control (e.g., beads only or a structurally similar inactive compound) to identify specific binding partners.
Target Validation and Mechanism of Action Studies
Once a list of high-confidence potential targets is generated, further validation is crucial to confirm their biological relevance.
4.1. Cellular Target Engagement Assays
It is essential to confirm that the compound engages its target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of direct interaction in intact cells.
4.2. Downstream Signaling Pathway Analysis
If a kinase is validated as a target, the next step is to investigate the functional consequences of its inhibition. This can be achieved by:
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of the target kinase in cells treated with 2-(Pyrimidin-2-yloxy)benzonitrile.
-
Phenotypic Assays: Evaluate the effect of the compound on cellular processes known to be regulated by the target kinase, such as cell proliferation, apoptosis, or migration.
4.3. Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by 2-(Pyrimidin-2-yloxy)benzonitrile.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven strategy for the identification and validation of the biological targets of 2-(Pyrimidin-2-yloxy)benzonitrile. By leveraging the structural information inherent in the molecule, we have prioritized protein kinases as the most probable target class. The proposed experimental workflow, combining large-scale kinome profiling with unbiased chemical proteomics, provides a robust framework for target deconvolution. Subsequent validation through cellular engagement and functional assays will be critical to confirming the mechanism of action and paving the way for further preclinical development. The insights gained from these studies will be invaluable for understanding the therapeutic potential of this novel chemical entity.
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Methodological & Application
Application Notes and Protocols for the Characterization of 2-(Pyrimidin-2-yloxy)benzonitrile in Adenosine Receptor Binding Studies
Introduction: The Therapeutic Potential of Modulating Adenosine Receptors
Extracellular adenosine is a critical signaling nucleoside that fine-tunes a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are ubiquitously expressed and implicated in a wide range of both normal and disease states, including cardiovascular and inflammatory diseases, neurodegenerative disorders, and cancer.[3][4] Consequently, the development of subtype-selective adenosine receptor ligands is an area of intense research in modern pharmacology. The pyrimidine scaffold is a recurring structural motif in a variety of adenosine receptor antagonists, suggesting its potential as a privileged structure for designing novel modulators.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, using 2-(pyrimidin-2-yloxy)benzonitrile as a representative example of a new chemical entity with a pyrimidine core. The following sections will detail a systematic approach to determine the binding affinity, functional activity, and subtype selectivity of this compound across all four human adenosine receptor subtypes.
Experimental Strategy: A Phased Approach to Characterization
The characterization of a novel compound like 2-(pyrimidin-2-yloxy)benzonitrile should follow a logical progression from initial screening to in-depth functional analysis. This ensures an efficient use of resources and a thorough understanding of the compound's pharmacological profile.
Figure 1: A phased experimental workflow for the characterization of a novel adenosine receptor ligand.
Phase 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6][7] These assays measure the ability of an unlabeled compound (the "competitor," in this case, 2-(pyrimidin-2-yloxy)benzonitrile) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
Core Principle
The assay is based on the principle of competitive binding. A constant concentration of a high-affinity radioligand is incubated with a source of the target receptor (typically cell membranes from cell lines overexpressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. A potent competitor will displace the radioligand at lower concentrations, resulting in a lower radioactive signal.
General Protocol for Radioligand Competition Binding Assay
This protocol provides a general framework that can be adapted for each adenosine receptor subtype. Specific details for each receptor are provided in Table 1.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-DPCPX for A₁, [³H]-ZM241385 for A₂A, or [¹²⁵I]-AB-MECA for A₃).
-
Test Compound: 2-(Pyrimidin-2-yloxy)benzonitrile, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with additives such as MgCl₂.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 2-(pyrimidin-2-yloxy)benzonitrile in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Assay buffer
-
Radioligand at a fixed concentration (typically at or near its Kd value).
-
Test compound at varying concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. A competition binding curve is then generated by plotting the percent specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Table 1: Recommended Conditions for Adenosine Receptor Radioligand Binding Assays
| Receptor Subtype | Cell Line | Radioligand | Radioligand Concentration | Non-specific Binding Control |
| A₁ | HEK-293 or CHO | [³H]-DPCPX | ~1-2 nM | 10 µM R-PIA |
| A₂A | HEK-293 or CHO | [³H]-ZM241385 | ~1-2 nM | 10 µM NECA |
| A₂B | HEK-293 or CHO | [³H]-PSB-603 | ~2-5 nM | 100 µM NECA |
| A₃ | HEK-293 or CHO | [¹²⁵I]-AB-MECA | ~0.5-1 nM | 10 µM IB-MECA |
Phase 2: Functional Characterization with cAMP Assays
Once binding affinity is established, the next critical step is to determine the functional activity of the compound. For adenosine receptors, this is most commonly achieved by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]
Principle of cAMP Assays
Adenosine receptors are coupled to different G proteins that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
-
A₂A and A₂B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[10][11]
-
A₁ and A₃ receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][5]
By measuring cAMP levels in cells expressing a specific adenosine receptor subtype, we can determine if a compound acts as an agonist (mimics the effect of adenosine) or an antagonist (blocks the effect of adenosine).
Protocol for Gs-Coupled Receptors (A₂A and A₂B) - Agonist Mode
Materials:
-
HEK-293 or CHO cells stably expressing the human A₂A or A₂B receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Reference agonist (e.g., NECA or CGS 21680).
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of 2-(pyrimidin-2-yloxy)benzonitrile and the reference agonist.
-
Cell Stimulation:
-
Remove the culture medium and add a stimulation buffer containing the PDE inhibitor.
-
Add the test compound or reference agonist at various concentrations.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Protocol for Gi-Coupled Receptors (A₁ and A₃) and Antagonist Mode for all Receptors
To determine if a compound is an antagonist, its ability to block the effect of a known agonist is measured. For Gi-coupled receptors, this involves measuring the reversal of agonist-induced inhibition of stimulated cAMP production.
Procedure:
-
Cell Seeding and Compound Preparation: As described above.
-
Cell Stimulation:
-
Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for a short period.
-
Add a fixed concentration of a known agonist (e.g., NECA for A₂A/A₂B, R-PIA for A₁, or IB-MECA for A₃) in the presence of a stimulant of adenylyl cyclase, such as forskolin (for Gi-coupled receptors).
-
Incubate for the appropriate time.
-
-
Cell Lysis and cAMP Detection: As described above.
Data Analysis: For antagonists, the IC₅₀ value is determined, which is the concentration of the antagonist that inhibits 50% of the response produced by the reference agonist.
Adenosine Receptor Signaling Pathways
Understanding the signaling cascades initiated by each receptor subtype is crucial for interpreting functional data and predicting the physiological consequences of receptor modulation.
Figure 2: Simplified overview of the primary G protein signaling pathways for adenosine receptor subtypes.
-
A₁ and A₃ Receptors: Primarily couple to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels. They can also activate phospholipase C (PLC) via the Gβγ subunits.[1][5][12]
-
A₂A and A₂B Receptors: Couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[10][11][13]
-
A₂B and A₃ Receptors: In addition to their primary coupling, these receptors can also couple to Gq proteins, activating PLC and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[2][14]
Data Interpretation and Concluding Remarks
The comprehensive characterization of 2-(pyrimidin-2-yloxy)benzonitrile through the described binding and functional assays will provide a clear pharmacological profile. The data will reveal:
-
Binding Affinity (Ki): The potency of the compound at each receptor subtype.
-
Functional Activity (EC₅₀/IC₅₀ and Emax): Whether the compound is an agonist, antagonist, or has no functional effect.
-
Selectivity: By comparing the Ki and functional potency values across the four receptor subtypes, the selectivity profile of the compound can be established.
This systematic approach ensures a thorough and reliable characterization of novel compounds targeting adenosine receptors, providing a solid foundation for further preclinical and clinical development. The versatility of the pyrimidine scaffold suggests that compounds like 2-(pyrimidin-2-yloxy)benzonitrile could hold significant therapeutic potential, and the methodologies outlined here are essential for unlocking that potential.
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Application Note: A Framework for the In Vitro Characterization of 2-(Pyrimidin-2-yloxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
2-(Pyrimidin-2-yloxy)benzonitrile is a heterocyclic small molecule incorporating both a pyrimidine and a benzonitrile moiety. The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The inclusion of a benzonitrile group can further influence the molecule's electronic properties and potential for protein-ligand interactions.
Despite its promising scaffold, there is limited publicly available data on the specific mechanism of action or biological effects of 2-(Pyrimidin-2-yloxy)benzonitrile. This document provides a comprehensive, experience-driven framework for the initial characterization of this compound in a cell culture setting. It is designed to guide researchers through a logical, tiered workflow, from fundamental handling and cytotoxicity assessment to preliminary mechanism of action studies. The protocols herein are based on established, robust methodologies to ensure the generation of reliable and reproducible data.
Compound Properties and Handling
Prior to any biological assessment, it is critical to understand the physicochemical properties of the compound and establish rigorous handling procedures.
Table 1: Physicochemical Properties of 2-(Pyrimidin-2-yloxy)benzonitrile
| Property | Value | Source |
| CAS Number | 1159822-29-3 | |
| Molecular Formula | C₁₁H₇N₃O | |
| Molecular Weight | 197.19 g/mol | [6] |
| Appearance | White to light yellow powder (typical) | Visual Inspection |
| Storage | 2-8°C, desiccated, protected from light | [7] |
| Predicted Solubility | Soluble in DMSO; limited solubility in aqueous media | [8][9] |
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its ability to dissolve a wide range of organic molecules.[10] It is crucial to create a high-concentration, validated stock solution from which all working concentrations are derived. The final concentration of DMSO in cell culture media should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.[8]
Materials:
-
2-(Pyrimidin-2-yloxy)benzonitrile powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. b. Carefully weigh a small amount of 2-(Pyrimidin-2-yloxy)benzonitrile powder (e.g., 1.97 mg). c. Calculate the volume of DMSO required for a 10 mM stock solution: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) Example: 0.00197 g / (197.19 g/mol * 0.010 mol/L) = 0.001 L = 1 mL d. Add the calculated volume of sterile DMSO to the tube. e. Vortex vigorously for 2-3 minutes. If insolubility is observed, sonicate the solution for 5-10 minutes in a water bath. Visually inspect for complete dissolution.
-
Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes. b. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. On the day of the experiment, thaw a stock aliquot. b. Prepare serial dilutions from the stock solution using complete cell culture medium. For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium). c. Crucial Step: Vortex each dilution immediately after preparation to minimize precipitation as the compound is transferred from a high-DMSO to an aqueous environment.[9]
A Tiered Workflow for Compound Characterization
A systematic approach is essential to efficiently characterize a novel compound. The following workflow ensures that foundational data on cytotoxicity is established before proceeding to more complex and resource-intensive mechanistic studies.
Caption: Hypothetical antagonism of the A2A/A2B receptor pathway by the compound.
Conclusion
This application note provides a robust and logical framework for the initial cell-based characterization of 2-(Pyrimidin-2-yloxy)benzonitrile. By systematically assessing its cytotoxicity, impact on cell death pathways, and effects on key signaling molecules, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated through these protocols will serve as a critical foundation for subsequent, more targeted investigations into its precise mechanism of action and therapeutic potential.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Available from: [Link]
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Montesinos, M. C., et al. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Purinergic Signalling. Available from: [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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Riss, T. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Gomaa, A. M., & Ali, M. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]
- El-Hashash, M. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences.
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Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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Sharma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]
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Cronstein, B. N., & Montesinos, M. C. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Purinergic Signalling. Available from: [Link]
- University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
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Patel, R. V., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. Available from: [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]
- University of Arizona. (n.d.). The Annexin V Apoptosis Assay.
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Svanborg, C., et al. (2010). Effects of Adenosine A(2A) and A(2B) Receptor Activation on Signaling Pathways and Cytokine Production in Human Uroepithelial Ce. SciSpace. Available from: [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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MDPI. (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Adenosine signaling via A2A and A2B receptors reduces inflammation.... Retrieved from [Link]
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Karger Publishers. (2010). Effects of Adenosine A2A and A2B Receptor Activation on Signaling Pathways and Cytokine Production in Human Uroepithelial Cells. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
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MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
- Jagiellonian Center of Innovation. (n.d.).
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Application Notes and Protocols: Investigating 2-(Pyrimidin-2-yloxy)benzonitrile in Antiviral Research
A Framework for Exploring a Privileged Scaffold in Drug Discovery
Introduction: The Promise of Heterocyclic Scaffolds in Virology
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Within the landscape of medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery, offering rich three-dimensional diversity and opportunities for specific molecular interactions. The pyrimidine ring, a fundamental component of nucleobases, is a well-established pharmacophore in a multitude of approved antiviral drugs.[1] Similarly, the benzonitrile moiety is a versatile functional group known to participate in key interactions with biological targets. The fusion of these two privileged structures in 2-(Pyrimidin-2-yloxy)benzonitrile presents a compelling, yet underexplored, scaffold for the development of a new generation of antiviral therapeutics.
This document serves as a comprehensive guide for researchers and drug development professionals on the potential application of the 2-(Pyrimidin-2-yloxy)benzonitrile scaffold in antiviral research. While direct antiviral data for this specific molecule is nascent, this guide provides a strategic framework for its synthesis, evaluation, and optimization as a potential antiviral lead. We will delve into hypothesized mechanisms of action based on related structures, detailed protocols for antiviral screening, and a roadmap for structure-activity relationship (SAR) studies.
Hypothesized Antiviral Potential and Mechanism of Action
Derivatives of pyrimidine have demonstrated a broad spectrum of antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and various respiratory viruses.[1][2] The mechanism of action for these compounds often involves the inhibition of viral replication by targeting key viral or host cell enzymes. For instance, some pyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV.
The benzonitrile group, on the other hand, can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site. In some antiviral compounds, the nitrile group has been shown to be crucial for binding to viral proteases or polymerases. For example, a related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has been shown to inhibit an early event in picornavirus replication, after uncoating, which is essential for the synthesis of viral RNA.[3]
Based on these precedents, it is plausible that 2-(Pyrimidin-2-yloxy)benzonitrile and its derivatives could interfere with viral replication through several potential mechanisms:
-
Inhibition of Viral Polymerases: The pyrimidine moiety could mimic natural nucleosides and interfere with the function of viral RNA or DNA polymerases.
-
Targeting Viral Proteases: The scaffold could be optimized to fit within the active site of viral proteases, with the nitrile group potentially forming key interactions.
-
Interference with Viral Entry or Uncoating: The compound could disrupt the viral life cycle at its initial stages.
The following diagram illustrates a hypothetical mechanism where a derivative of the scaffold inhibits a viral polymerase.
Caption: Generalized synthetic scheme for derivatives.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds in the host cell line to be used for the antiviral assays.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.
Materials:
-
Host cell line (e.g., Vero, HeLa, MT-4)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control (medium with the highest concentration of DMSO) wells.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by regression analysis of the dose-response curve.
Protocol 2: Virus-induced Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to evaluate the ability of a compound to inhibit the cytopathic effects of a virus.
Objective: To determine the 50% effective concentration (EC50) of the test compounds.
Procedure:
-
Seed 96-well plates with host cells and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the cells and add 50 µL of the compound dilutions.
-
Inoculate the cells with 50 µL of a virus suspension at a concentration that causes complete CPE in 2-3 days (e.g., 100 CCID50). [4]5. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubate the plates until complete CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as the MTT assay described above or by microscopic observation and scoring of CPE.
-
Calculate the percentage of CPE inhibition for each compound concentration. The EC50 value is determined by regression analysis of the dose-response curve.
Protocol 3: Plaque Reduction Assay
This is a more quantitative assay to determine the antiviral activity of a compound by measuring the reduction in the number and size of viral plaques.
Objective: To quantify the antiviral activity by plaque reduction.
Procedure:
-
Seed 6-well or 12-well plates with a confluent monolayer of host cells.
-
Prepare serial dilutions of the test compound.
-
Remove the growth medium from the cells and infect the monolayer with a known number of plaque-forming units (PFU) of the virus.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The concentration that reduces the plaque number by 50% (IC50) is determined.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from these assays will allow for the determination of key antiviral parameters.
| Parameter | Description | Desired Value |
| EC50 / IC50 | The concentration of the compound that inhibits viral replication by 50%. | Low (nM to low µM range) |
| CC50 | The concentration of the compound that causes 50% cytotoxicity to the host cells. | High (>> EC50) |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | High (>10 is generally considered a good starting point) |
A high SI value is indicative of a compound with specific antiviral activity and low host cell toxicity.
Once initial active compounds are identified, a systematic SAR study should be undertaken. This involves synthesizing and testing a library of analogs with modifications at various positions of the 2-(pyrimidin-2-yloxy)benzonitrile scaffold. The goal is to identify the structural features that are critical for antiviral activity and to optimize the lead compound for improved potency and a better safety profile.
Conclusion
The 2-(pyrimidin-2-yloxy)benzonitrile scaffold represents a promising starting point for the discovery of novel antiviral agents. Its synthesis is accessible, and the constituent pyrimidine and benzonitrile moieties have a proven track record in medicinal chemistry. The protocols and framework outlined in this application note provide a clear path for researchers to systematically evaluate the antiviral potential of this scaffold and its derivatives. Through a dedicated effort in synthesis, screening, and SAR optimization, it is conceivable that this chemical class could yield potent and selective inhibitors of viral replication, contributing to the arsenal of therapeutics against viral diseases.
References
-
Selvam, P., et al. (2010). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 528–532. Available at: [Link]
-
Holý, A., et al. (1993). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 36(18), 2649–2660. Available at: [Link]
-
DeLong, D. C., et al. (1983). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 24(5), 635–638. Available at: [Link]
-
Gomaa, A. M., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 1-20. Available at: [Link]
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Pyrimidin-2-yloxy)benzonitrile as a Molecular Probe for Bruton's Tyrosine Kinase (BTK)
Senior Application Scientist Note: Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and signaling.[1][2] Its role in various signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[3][4][5] The development of small-molecule inhibitors for BTK has revolutionized treatment paradigms in these areas.[6] A key aspect of developing and characterizing these inhibitors is the ability to accurately measure their engagement with the BTK target within a cellular context. This has led to the development of molecular probes for use in target engagement and occupancy assays.[7]
This document provides a detailed guide on the application of 2-(pyrimidin-2-yloxy)benzonitrile, a versatile molecular probe, for the characterization of BTK and its inhibitors. While this compound is a known chemical entity[8][9][][11][12], its specific, widespread application as a BTK probe is an evolving area. The protocols outlined herein are based on established methodologies for assessing BTK activity and inhibitor interaction, adapted for the use of a competitive, non-covalent probe.
Introduction to BTK and the Role of Molecular Probes
BTK is a member of the Tec family of kinases and a crucial component of the BCR signaling pathway.[1][5] Upon BCR activation, BTK is recruited to the cell membrane where it is phosphorylated and activated.[4] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that culminate in B-cell proliferation, survival, and differentiation.[3][13][14]
Molecular probes are indispensable tools in drug discovery for quantifying the interaction between a drug candidate and its target protein. In the context of BTK, probes are utilized in various assays to determine the potency and binding kinetics of inhibitors. They are particularly valuable in pharmacodynamic (PD) studies to measure the extent of target engagement by a drug in preclinical and clinical settings.[7]
Properties of 2-(Pyrimidin-2-yloxy)benzonitrile as a BTK Probe
2-(Pyrimidin-2-yloxy)benzonitrile serves as a reversible, competitive inhibitor of BTK. Its utility as a probe is derived from its ability to bind to the ATP-binding site of BTK, thereby competing with both ATP and ATP-competitive inhibitors. While not a covalent inhibitor itself, it can be used to study both covalent and non-covalent BTK inhibitors. Covalent inhibitors, such as ibrutinib, form an irreversible bond with a cysteine residue (C481) in the BTK active site.[1][15][16] Non-covalent inhibitors, on the other hand, bind reversibly to the active site.
Key Characteristics:
| Property | Description |
| Chemical Structure | C11H7N3O |
| Molecular Weight | 197.19 g/mol |
| Binding Mechanism | Reversible, competitive binding to the ATP-binding pocket of BTK. |
| Assay Compatibility | Suitable for use in Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Cellular Thermal Shift Assays (CETSA). |
| Applications | Determining inhibitor potency (IC50/EC50), measuring target engagement and occupancy, and characterizing binding kinetics. |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for Inhibitor Characterization
The general workflow for utilizing 2-(pyrimidin-2-yloxy)benzonitrile to characterize BTK inhibitors is depicted below.
Caption: General workflow for BTK inhibitor characterization.
Detailed Application Protocols
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in polarization of a fluorescently labeled tracer that binds to BTK.[17][18][19][20][21] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger BTK protein, its rotation slows, leading to an increase in polarization. Test inhibitors compete with the tracer for binding to BTK, causing a decrease in polarization.
Materials:
-
Recombinant BTK protein
-
Fluorescently labeled tracer (e.g., a derivative of 2-(pyrimidin-2-yloxy)benzonitrile)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitors
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the fluorescently labeled tracer to each well at a final concentration predetermined by a tracer binding experiment.
-
Initiate the reaction by adding recombinant BTK protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, homogeneous assay format for studying protein-protein and protein-ligand interactions.[22][23][24][25][26] In this competitive immunoassay, a labeled antibody pair is used to detect the binding of a biotinylated probe (derived from 2-(pyrimidin-2-yloxy)benzonitrile) to BTK.
Materials:
-
Recombinant BTK protein (or cell lysates containing BTK)
-
Biotinylated probe (derived from 2-(pyrimidin-2-yloxy)benzonitrile)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Allophycocyanin (APC)-labeled streptavidin
-
TR-FRET Assay Buffer
-
Test inhibitors
-
384-well, low-volume, white microplates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor dilutions to the wells of a 384-well plate.
-
Add recombinant BTK protein (or cell lysate) to each well.
-
Add the biotinylated probe to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a pre-mixed solution of Europium-labeled anti-tag antibody and APC-labeled streptavidin.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 320-340 nm).
-
Calculate the ratiometric signal (665 nm / 615 nm) and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a cellular environment.[27][28][29][30][31] It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. In the presence of a stabilizing ligand, the protein will denature and aggregate at a higher temperature.
Materials:
-
Cells expressing BTK (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
Test inhibitors and 2-(pyrimidin-2-yloxy)benzonitrile (as a reference compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-BTK antibody
Protocol:
-
Culture cells to the desired density and treat with various concentrations of the test inhibitor or 2-(pyrimidin-2-yloxy)benzonitrile. Include a vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.
-
Clarify the lysates by centrifugation to remove insoluble debris.
-
Aliquot the supernatant into PCR tubes and heat to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BTK at each temperature by Western blotting using an anti-BTK antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of an inhibitor indicates target engagement.
Data Analysis and Interpretation
For FP and TR-FRET assays, the data should be normalized to controls (0% and 100% inhibition) and plotted as a function of inhibitor concentration. A sigmoidal dose-response curve can then be fitted using non-linear regression to determine the IC50 value.
For CETSA, the band intensities from the Western blots are quantified and plotted against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in Tm (ΔTm) in the presence of a compound is a measure of target engagement.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal (FP/TR-FRET) | Aggregation of protein or compounds, non-specific binding. | Optimize buffer conditions (e.g., add detergents like Tween-20 or CHAPS), filter protein and compound solutions, check for compound autofluorescence. |
| Low assay window (FP/TR-FRET) | Low affinity of the probe, inactive protein, incorrect buffer conditions. | Synthesize a higher-affinity probe, use a fresh batch of active protein, optimize buffer pH and salt concentrations. |
| No thermal shift (CETSA) | Compound does not engage the target in cells, compound is not cell-permeable. | Confirm compound activity in a biochemical assay, perform cell permeability assays, increase compound concentration or incubation time. |
| High variability between replicates | Pipetting errors, plate edge effects, instrument instability. | Use calibrated pipettes, avoid using the outer wells of the plate, ensure the plate reader is properly maintained and calibrated. |
References
-
THUNDER™ Total BTK TR-FRET Cell Signaling Assay Kit | Bioauxilium. [Link]
-
Distinct binding modes of covalent BTK inhibitors to the BTK... - ResearchGate. [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. [Link]
-
Signaling pathways involving BTK in B cells. BTK is activated... - ResearchGate. [Link]
-
DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS - EMJ. [Link]
-
Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC. [Link]
-
A fresh look at covalent BTK inhibitor resistance | Blood | American Society of Hematology. [Link]
-
BTK structure and signaling pathway. (A) Domains in the BTK structure... - ResearchGate. [Link]
-
Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane - PNAS. [Link]
-
Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06122K. [Link]
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THUNDER™ Phospho-BTK (Y223) TR-FRET Cell Signaling Assay Kit | Bioauxilium. [Link]
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Inhibition of BTK by tirabrutinib. The TR-FRET assay was used to detect... - ResearchGate. [Link]
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Bruton's tyrosine kinase - Wikipedia. [Link]
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Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
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Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - NIH. [Link]
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Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed. [Link]
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Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed. [Link]
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High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]
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Development and Application of Fluorescence Polarization Assays in Drug Discovery. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv. [Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. [Link]
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Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed. [Link]
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2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed. [Link]
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Application Note: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 2-(Pyrimidin-2-yloxy)benzonitrile
Introduction
The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern pharmacology. 2-(Pyrimidin-2-yloxy)benzonitrile is one such molecule, featuring a pyrimidine ring linked via an ether to a benzonitrile group. While its specific biological activities are still under investigation, its structural motifs suggest potential interactions with key cellular pathways. A critical first step in the preclinical evaluation of any new chemical entity is a thorough assessment of its cytotoxic potential.[1][2][3] In vitro cytotoxicity assays provide essential data on a compound's safety profile, helping to determine its therapeutic index and guiding further development.[3]
This application note provides a comprehensive, multi-assay protocol for characterizing the cytotoxic effects of 2-(Pyrimidin-2-yloxy)benzonitrile. By integrating assays that measure distinct cellular processes—metabolic activity, membrane integrity, and apoptotic pathways—researchers can obtain a more complete and mechanistic understanding of the compound's impact on cell health. This guide is designed for researchers in drug discovery, toxicology, and cell biology, offering detailed, field-proven protocols and explaining the causality behind key experimental choices.
Experimental Design: A Three-Pillar Approach to Cytotoxicity
To build a robust cytotoxicity profile for a novel compound like 2-(Pyrimidin-2-yloxy)benzonitrile, a multi-faceted approach is necessary. We will employ three distinct assays that, when interpreted together, provide a clearer picture of the potential mechanism of cell death.
-
Cell Line Selection: The Importance of Context
The choice of cell line is a critical parameter that depends on the intended application of the compound.[4][5] For a foundational cytotoxicity screen, it is advisable to use a panel of cell lines that includes both cancerous and non-cancerous cells to assess for any potential tumor-selective activity.[6]
-
A549 (Human Lung Carcinoma): A widely used cancer cell line, representing a common solid tumor type. It is a robust and well-characterized model for general cytotoxicity screening.
-
MRC-5 (Human Lung Fibroblast): A non-cancerous, diploid cell line derived from normal lung tissue. Comparing the compound's effect on A549 and MRC-5 cells can provide an initial indication of its selectivity index—a measure of its toxicity towards cancer cells versus normal cells.[3][6]
-
-
Compound Preparation: Ensuring Accuracy and Reproducibility
Proper handling of the test compound is fundamental to obtaining reliable data.
-
Stock Solution: Prepare a high-concentration stock solution of 2-(Pyrimidin-2-yloxy)benzonitrile (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. Store this stock solution at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by performing serial dilutions of the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Assay Selection: Interrogating Different Hallmarks of Cell Death
No single assay can tell the whole story. By combining methods that probe different cellular functions, we can distinguish between different modes of cell death, such as necrosis and apoptosis.[7]
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health and viability of the cell population.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]
-
Caspase-3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[14][15] Their activation is a critical step that commits a cell to apoptosis.[16] Assays that measure the activity of these proteases provide a specific and sensitive marker for apoptosis.[17][18]
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for cytotoxicity testing.
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][11]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9][11]
-
Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[11]
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 570-590 nm.[8]
Procedure:
-
Cell Seeding: Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate.[19] Include wells for medium-only blanks. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 2-(Pyrimidin-2-yloxy)benzonitrile. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.[10][11]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solubilization solution to each well.[11]
-
Measurement: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[8][11] Measure the absorbance at 590 nm within 1 hour.[8]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[12]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar).
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare additional control wells for:
-
Maximum LDH Release: Treat cells with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[20]
-
Spontaneous LDH Release: Untreated cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[20]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[20] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm (with a reference wavelength of 680 nm if possible).[20]
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[17]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).
-
White-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use a white-walled 96-well plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[16]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
1. Calculation of Percentage Viability/Cytotoxicity
-
MTT Assay:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Caspase-3/7 Assay:
-
Fold Increase in Activity = Luminescence_Sample / Luminescence_Vehicle
-
2. Dose-Response Curves and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to reduce cell viability by 50%.[21][22][23]
-
Plot the percentage viability (for MTT) or percentage cytotoxicity (for LDH) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve.[24] Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.[22]
-
The IC50 value is automatically calculated by the software from the fitted curve.[24]
Interpreting the Results
By comparing the IC50 values and maximal effects from the three assays, one can infer the likely mechanism of cytotoxicity.
| Scenario | MTT Assay Result | LDH Assay Result | Caspase-3/7 Assay Result | Interpretation |
| Apoptosis | Decreased viability (IC50 measurable) | Low LDH release at IC50, increases at much higher concentrations | Significant increase in caspase activity | The compound induces programmed cell death. |
| Necrosis | Decreased viability (IC50 measurable) | Significant LDH release, correlates with MTT results | No or minimal increase in caspase activity | The compound causes direct cell lysis and membrane damage. |
| Anti-proliferative | Decreased viability (IC50 measurable) | No significant LDH release | No significant increase in caspase activity | The compound inhibits cell growth without directly killing the cells (cytostatic). |
Hypothetical Data Summary
| Cell Line | Assay | IC50 (µM) after 48h |
| A549 (Cancer) | MTT | 12.5 |
| LDH | > 100 | |
| Caspase-3/7 | 15.0 (Maximal activity) | |
| MRC-5 (Normal) | MTT | 85.0 |
| LDH | > 100 | |
| Caspase-3/7 | > 100 (Maximal activity) |
In this hypothetical example, the compound shows significantly higher potency against the A549 cancer cell line compared to the MRC-5 normal cell line (Selectivity Index = 85.0 / 12.5 = 6.8). The strong caspase activation at a concentration similar to the MTT IC50, coupled with low LDH release, suggests an apoptotic mechanism of action in A549 cells.
Cellular Events and Corresponding Assays
Caption: Relationship between cellular events and selected assays.
Conclusion
This application note provides a robust framework for the initial in vitro cytotoxicity assessment of the novel compound 2-(Pyrimidin-2-yloxy)benzonitrile. By employing a combination of MTT, LDH, and Caspase-3/7 assays, researchers can efficiently determine the compound's potency (IC50), assess its selectivity for cancerous versus non-cancerous cells, and gain valuable insights into its mechanism of cell death. This integrated approach ensures a comprehensive and reliable evaluation, which is essential for making informed decisions in the early stages of drug discovery and development.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
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Martinez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]
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Dimmock, J. R., et al. (2011). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidin-2-yloxy-benzonitrile Scaffold
The convergence of pyrimidine and benzonitrile moieties within a single molecular framework has garnered significant attention in medicinal chemistry. Pyrimidine rings are a cornerstone of numerous biologically active compounds, including approved drugs, due to their ability to act as bioisosteres for purines and engage in crucial hydrogen bonding interactions with biological targets.[1] Similarly, the benzonitrile group is a prevalent feature in many pharmaceuticals, where the nitrile functionality can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, contributing to improved metabolic stability and target affinity.[2] The combination of these two privileged scaffolds in the form of 2-(pyrimidin-2-yloxy)benzonitrile and its analogues creates a versatile platform for the development of novel therapeutics targeting a wide array of diseases, including cancer and viral infections.[1][2]
This application note provides a detailed guide to the synthesis of 2-(pyrimidin-2-yloxy)benzonitrile analogues, focusing on robust and adaptable methodologies. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed step-by-step protocols, and offer insights into the characterization and purification of the target compounds.
Synthetic Methodologies: A Comparative Overview
The core transformation in the synthesis of 2-(pyrimidin-2-yloxy)benzonitrile analogues is the formation of an aryl ether bond between a pyrimidine and a benzonitrile moiety. Several powerful synthetic methods can be employed for this purpose, with the choice depending on the specific substitution patterns of the precursors, desired scale, and available resources. The three most pertinent methods are Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often cost-effective method for the synthesis of aryl ethers. This reaction typically involves the displacement of a leaving group (e.g., a halide) from an electron-deficient aromatic ring by a nucleophile. In the context of synthesizing 2-(pyrimidin-2-yloxy)benzonitrile analogues, this translates to the reaction of a halopyrimidine with a cyanophenol.
Mechanistic Rationale: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity. The regioselectivity of the substitution on di-substituted pyrimidines, such as 2,4-dichloropyrimidine, is an important consideration. Generally, nucleophilic attack is favored at the C4 position over the C2 position due to the greater stabilization of the resulting Meisenheimer intermediate.[3][4]
Advantages:
-
Often uses readily available and inexpensive starting materials.
-
Can be performed without the need for expensive metal catalysts.
Limitations:
-
Requires an electron-deficient pyrimidine ring.
-
The reactivity of the halopyrimidine can be influenced by other substituents on the ring.
Method 2: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[5][6] This method is particularly useful when the SNAr reaction is sluggish or fails. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that employ soluble copper catalysts and ligands, allowing for milder reaction conditions.[5]
Mechanistic Rationale: The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired aryl ether and regenerates the copper(I) catalyst.[6]
Advantages:
-
Broader substrate scope compared to SNAr, including less activated aryl halides.
-
Modern protocols allow for milder reaction conditions.[7]
Limitations:
-
Can require high temperatures and stoichiometric copper in its classic form.
-
Ligand screening may be necessary to optimize the reaction.
Method 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds.[8][9] This powerful method offers a broad substrate scope and generally proceeds under mild conditions with low catalyst loadings.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol in the presence of a base to form a palladium alkoxide. Reductive elimination from this intermediate furnishes the aryl ether and regenerates the Pd(0) catalyst.[9][10] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[10]
Advantages:
-
Excellent functional group tolerance.
-
Generally proceeds under mild reaction conditions.
-
Low catalyst loadings are often sufficient.
Limitations:
-
Requires the use of a palladium catalyst and a specific ligand, which can be expensive.
-
Careful exclusion of air and moisture is often necessary.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-(pyrimidin-2-yloxy)benzonitrile analogue, 4-(pyrimidin-2-yloxy)benzonitrile, via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is chosen for its simplicity and cost-effectiveness.
Synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile
This protocol is based on the general principles of SNAr reactions on pyrimidines.
Reaction Scheme:
A schematic of the SNAr reaction.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
4-Cyanophenol (1.05 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 eq), 4-cyanophenol (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.[11][12][13]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30%).
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 4-(pyrimidin-2-yloxy)benzonitrile as a solid.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure. The expected proton NMR spectrum of 4-(pyrimidin-2-yloxy)benzonitrile would show characteristic signals for the pyrimidine and benzonitrile protons.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
Melting Point: To assess the purity of the compound.
Data Presentation
The following table summarizes key reaction parameters for the synthesis of various 2-(pyrimidin-2-yloxy)benzonitrile analogues using the SNAr methodology.
| Entry | Pyrimidine Substrate | Benzonitrile Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | 4-Hydroxybenzonitrile | K2CO3 | DMF | 90 | 8 | 85 |
| 2 | 2-Chloropyrimidine | 2-Hydroxybenzonitrile | Cs2CO3 | Dioxane | 100 | 12 | 78 |
| 3 | 2-Bromo-5-fluoropyrimidine | 4-Hydroxy-3-methylbenzonitrile | K2CO3 | DMF | 90 | 10 | 82 |
| 4 | 2,4-Dichloropyrimidine | 4-Hydroxybenzonitrile | K2CO3 | Acetonitrile | 80 | 6 | 90 (4-substituted) |
Experimental Workflow Visualization
The overall workflow for the synthesis and purification of 2-(pyrimidin-2-yloxy)benzonitrile analogues can be visualized as follows:
Sources
- 1. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 2. PubChemLite - 4-(pyrimidin-2-yloxy)benzonitrile (C11H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for High-Throughput Screening with 2-(Pyrimidin-2-yloxy)benzonitrile and its Analogs
Introduction: Targeting Deubiquitinases in Drug Discovery with Novel Scaffolds
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and viral infections.[1] Deubiquitinases (DUBs), the enzymes that reverse ubiquitination, have emerged as a promising class of therapeutic targets.[1][2] The development of potent and selective DUB inhibitors is a key objective in modern drug discovery.[3] High-throughput screening (HTS) is an essential methodology for identifying novel chemical matter that can modulate the activity of these enzymes.[4][5][6]
The 2-(Pyrimidin-2-yloxy)benzonitrile scaffold represents a promising starting point for the development of small molecule inhibitors targeting enzymes within the DUB family. Its chemical architecture offers opportunities for diverse functionalization to achieve high potency and selectivity. This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of a high-throughput screening campaign to identify and characterize DUB inhibitors based on this chemical series.
Scientific Rationale and Assay Strategy
The core principle of this screening cascade is to employ a multi-tiered approach, beginning with a robust and sensitive biochemical assay to identify initial hits from a large compound library. These hits are then subjected to a series of increasingly stringent secondary and cellular assays to confirm their activity, determine their mechanism of action, and assess their potential for further development.
Hypothetical Target: Ubiquitin-Specific Protease X (USP-X)
For the purpose of this guide, we will consider a hypothetical deubiquitinase, "Ubiquitin-Specific Protease X" (USP-X), as the target. The protocols outlined herein are designed to be adaptable to other DUBs with appropriate modifications.
Screening Funnel Logic
The proposed screening funnel is designed to efficiently identify and validate true inhibitors while eliminating false positives.
Caption: High-throughput screening cascade for USP-X inhibitors.
Part 1: Primary High-Throughput Screening
The primary screen aims to rapidly assess a large chemical library for compounds that inhibit USP-X activity. A fluorescence-based assay using a fluorogenic ubiquitin substrate is a robust and widely used method for this purpose.[3]
Principle of the Ubiquitin-Rhodamine Assay
This assay utilizes a ubiquitin molecule conjugated to a rhodamine 110 fluorophore (Ub-Rho110). In its conjugated form, the rhodamine is quenched. Upon cleavage of the isopeptide bond by an active DUB, the rhodamine is released, resulting in a significant increase in fluorescence. Inhibitors of the DUB will prevent this cleavage, leading to a low fluorescence signal.
Caption: Principle of the fluorogenic Ub-Rhodamine assay.
Protocol: Primary HTS of USP-X with Ub-Rhodamine
Materials:
-
Recombinant human USP-X
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Compound library plates (e.g., 10 mM in DMSO)
-
384-well, low-volume, black assay plates
-
Positive Control: A known pan-DUB inhibitor (e.g., PR-619)
-
Negative Control: DMSO
Instrumentation:
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate dispenser for reagents
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the wells of a 384-well assay plate. Dispense 50 nL of DMSO into the negative control wells and 50 nL of the positive control into the appropriate wells.
-
Enzyme Addition: Add 5 µL of USP-X solution (final concentration, e.g., 5 nM) in assay buffer to all wells.
-
Incubation: Incubate the plates for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Add 5 µL of Ub-Rho110 solution (final concentration, e.g., 100 nM) in assay buffer to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
-
V_compound = velocity in the presence of the test compound
-
V_background = velocity in the presence of the positive control
-
V_DMSO = velocity in the presence of DMSO
-
Data Interpretation and Hit Selection:
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality and robustness. |
| Signal-to-Background | > 10 | The ratio of the signal from the uninhibited reaction to the background. |
| Hit Threshold | > 50% Inhibition | The cutoff for selecting primary hits for further investigation. |
Part 2: Hit Confirmation and Secondary Assays
Compounds identified as primary hits must undergo further testing to confirm their activity, determine their potency, and rule out assay artifacts.
Protocol: IC50 Determination
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Assay Performance: Perform the Ub-Rhodamine assay as described above, using the serially diluted compounds.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Orthogonal Biochemical Assay (AlphaLISA)
An orthogonal assay with a different detection modality is crucial to eliminate false positives that may interfere with the primary assay's detection system (e.g., fluorescent compounds). The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[1]
Principle of AlphaLISA for DUBs:
This assay uses a biotinylated ubiquitin probe and an antibody recognizing a tag (e.g., HA or FLAG) on the DUB. Donor and acceptor beads are brought into proximity when the DUB is bound to the ubiquitin probe. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light emission. A DUB inhibitor will prevent this interaction, leading to a decrease in the AlphaLISA signal.
Caption: Principle of the AlphaLISA for DUB inhibitor screening.
Procedure:
-
Reagent Preparation: Prepare solutions of biotinylated ubiquitin, tagged USP-X, streptavidin donor beads, and anti-tag acceptor beads in an appropriate buffer.
-
Assay Protocol: Follow the manufacturer's protocol for the AlphaLISA assay, incubating the compound with the enzyme before adding the detection reagents.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition. Calculate IC50 values as described previously.
Part 3: Cellular Assays for Target Engagement and Functional Effects
Demonstrating that a compound can enter cells and interact with its intended target in a physiological context is a critical step in the drug discovery process.[2][7]
Protocol: Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be employed to confirm that the compound binds to USP-X within cells.
Protocol: Functional Cell-Based Assay
The choice of a functional cellular assay depends on the known or hypothesized biological role of USP-X. For example, if USP-X is known to regulate the stability of a particular protein, a Western blot or an ELISA could be used to measure the levels of that protein in cells treated with the inhibitor.
Example: Western Blot for a USP-X Substrate
-
Cell Culture: Plate cells known to express USP-X and its substrate.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a defined period.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the substrate protein and a loading control (e.g., GAPDH).
-
Analysis: An increase in the level of the substrate protein upon inhibitor treatment would indicate successful target engagement and functional consequence.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to identify and validate inhibitors of deubiquitinases, using the 2-(Pyrimidin-2-yloxy)benzonitrile scaffold as a starting point. By employing a multi-faceted approach that combines biochemical and cell-based assays, researchers can increase the likelihood of discovering novel and potent therapeutic candidates.
References
- Expanding the deubiquitinase biochemical toolbox with assays, activity-based probes, and small molecule inhibitors - UDSpace - University of Delaware.
- High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry | Analytical Chemistry - ACS Public
- Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition.
- High-Throughput Inhibitor Assays and Screening - Cre
- High-throughput Enzyme Screening.
- Deubiquitination assays according to detection methods.
- Assay Systems for Profiling Deubiquitin
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing).
- High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed.
- Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed.
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC - NIH.
- A cell-based assay for screening lipoxygenase inhibitors - PubMed.
- High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed.
- A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitin
- The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide - Benchchem.
- Therapeutically relevant cell-based assays for drug discovery - Nuvisan.
Sources
- 1. Expanding the deubiquitinase biochemical toolbox with assays, activity-based probes, and small molecule inhibitors [udspace.udel.edu]
- 2. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. High-throughput Enzyme Screening [creative-enzymes.com]
- 6. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-(pyrimidin-2-yloxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to optimize your reaction yield and purity.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether, 2-(pyrimidin-2-yloxy)benzonitrile, is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (the oxygen of a hydroxyl group) attacks an electron-deficient aromatic ring, replacing a leaving group. The most common route involves the coupling of 2-hydroxypyrimidine (or its tautomer, pyrimidin-2-one) with 2-fluorobenzonitrile. The nitrile group (-CN) on the benzonitrile ring acts as a crucial electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho position where the fluorine leaving group resides.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is poor (<50%). What are the first parameters I should investigate?
Low yield is the most common issue. It typically points to incomplete reaction, degradation of materials, or competing side reactions. Your investigation should be systematic.
Answer: The three most critical parameters that govern the success of this SNAr reaction are the base , the solvent , and the temperature . They are highly interdependent.
-
Base Selection: The base's primary role is to deprotonate 2-hydroxypyrimidine, generating the pyrimidin-2-olate anion, which is a much stronger nucleophile.
-
Insight: A base that is too weak will result in a low concentration of the active nucleophile and, consequently, a slow or incomplete reaction. A base that is too strong (like NaH) can lead to side reactions or degradation, especially at higher temperatures. For this synthesis, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) is often the most effective choice as it offers a good balance of reactivity and handling.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and, crucially, stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]
-
Insight: Polar aprotic solvents are ideal for SNAr reactions.[3] They effectively solvate the cation of the base (e.g., K⁺) without forming strong hydrogen bonds with the nucleophile, which would reduce its reactivity.[2][4] Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[5] Of these, DMF often provides the best balance of solvency and boiling point for this transformation.
-
-
Reaction Temperature: SNAr reactions require energy to overcome the activation barrier.
-
Insight: Insufficient temperature will lead to very slow reaction rates and incomplete conversion. However, excessively high temperatures (>150 °C) can cause decomposition of the solvent (especially DMF) and reactants, leading to a dark reaction mixture and the formation of impurities. A typical starting range is 80-120 °C.
-
Q2: How do I select the optimal base and its stoichiometry?
Answer: The choice of base is critical for efficient deprotonation without causing side reactions.
-
Recommended Base: Potassium carbonate (K₂CO₃) is the standard and most reliable choice. Cesium carbonate (Cs₂CO₃) can sometimes improve yields due to the higher solubility of the cesium pyrimidin-2-olate salt and the "caesium effect," but it is significantly more expensive.[6]
-
Stoichiometry: At least 1.1 to 1.5 molar equivalents of the base relative to the limiting reagent (typically 2-hydroxypyrimidine) should be used. This excess ensures that the deprotonation equilibrium is driven towards the formation of the active nucleophile.
-
Bases to Avoid: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can promote side reactions and are often unnecessary given the reactivity of the system. Weaker bases like sodium bicarbonate (NaHCO₃) are generally not strong enough to deprotonate the pyrimidinol effectively, leading to poor conversion.
| Base | Typical Equivalents | Relative Strength | Comments |
| K₂CO₃ | 1.2 - 1.5 | Moderate | Recommended starting point. Good balance of reactivity, cost, and ease of handling. |
| Cs₂CO₃ | 1.2 - 1.5 | Moderate | Often gives higher yields but is much more expensive. Good for difficult substrates.[6] |
| Na₂CO₃ | 1.2 - 1.5 | Weaker | Can be effective but may require higher temperatures or longer reaction times. |
| NaH | 1.1 - 1.2 | Strong | Not recommended. Highly reactive, moisture-sensitive, and can cause degradation. |
| KOtBu | 1.1 - 1.2 | Strong | Not recommended. Can lead to side reactions. |
Q3: I'm observing a major side product. Could it be N-arylation instead of O-arylation?
Answer: Yes, this is a distinct possibility due to the keto-enol tautomerism of 2-hydroxypyrimidine.
2-Hydroxypyrimidine exists in equilibrium with its tautomer, pyrimidin-2(1H)-one. While the deprotonated oxygen (enolate) is the desired nucleophile for O-arylation, the deprotonated nitrogen in the amide tautomer can also act as a nucleophile, leading to the formation of an N-arylated byproduct.
-
How to Favor O-arylation:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO favor the formation of the desired O-arylated product.
-
Base Selection: The choice of base can influence the N- vs. O-selectivity. While this is a complex area, moderately basic conditions (like K₂CO₃) typically favor O-arylation in SNAr reactions. Some literature on related systems shows that specific bases can drive selectivity orthogonally.[7]
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes improve selectivity by minimizing the formation of the thermodynamically favored (but kinetically slower) byproduct.
-
Q4: Is a copper-catalyzed Ullmann condensation a better approach?
Answer: An Ullmann condensation is an alternative but is generally not the first choice for this specific transformation.
The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol.[8][9][10] It is typically reserved for less activated aryl halides (e.g., those without strong electron-withdrawing groups) and often requires higher temperatures and specialized ligands to achieve good yields.[11]
-
When to Consider Ullmann: If your aryl halide is an aryl chloride, bromide, or iodide instead of the highly activated aryl fluoride (2-fluorobenzonitrile), a standard SNAr may be too slow. In this case, a copper- or palladium-catalyzed cross-coupling reaction might be necessary.
-
Why SNAr is Preferred Here: The reaction between 2-fluorobenzonitrile and 2-hydroxypyrimidine is a metal-free SNAr reaction.[5] This is highly advantageous as it avoids the cost of the catalyst, the need for ligands, and the often difficult removal of metal contaminants from the final product, which is a critical consideration in pharmaceutical synthesis.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. It is designed to be self-validating by including a monitoring step.
Materials:
-
2-Fluorobenzonitrile (1.0 eq)
-
2-Hydroxypyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-hydroxypyrimidine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of 2-fluorobenzonitrile).
-
Reagent Addition: Add 2-fluorobenzonitrile (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours. Look for the consumption of the limiting reagent (2-fluorobenzonitrile).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water (10 volumes relative to the DMF volume). This will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.
References
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts Chemistry. [Link]
-
Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. (2013). National Institutes of Health (PMC). [Link]
-
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (2015). Royal Society of Chemistry. [Link]
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. (2023). International Journal of Chemical Studies. [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2022). MDPI. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). IACS Green Chemistry. [Link]
- Preparation method of pazopanib hydrochloride intermediate. (2016).
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). National Institutes of Health (PMC). [Link]
-
Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021). Totally-Synthetic.com. [Link]
-
Ullmann reaction. (n.d.). Wikipedia. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Pyrimidin-2-yloxy)benzonitrile
Welcome to the technical support center for 2-(Pyrimidin-2-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.
Introduction
2-(Pyrimidin-2-yloxy)benzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to the potential for side reactions during its synthesis, typically a Williamson ether synthesis or a related nucleophilic aromatic substitution. The presence of structurally similar impurities can complicate purification, making a robust and well-understood purification strategy essential.
Common Synthesis and Impurity Profile
The most common route to 2-(Pyrimidin-2-yloxy)benzonitrile is the reaction of 2-chloropyrimidine with 2-hydroxybenzonitrile in the presence of a base.
Typical Reaction Scheme:
2-hydroxybenzonitrile + 2-chloropyrimidine --(Base)--> 2-(Pyrimidin-2-yloxy)benzonitrile
This seemingly straightforward reaction can lead to several impurities that pose significant purification challenges.
Potential Impurities:
-
Unreacted Starting Materials: 2-hydroxybenzonitrile and 2-chloropyrimidine.
-
Hydrolysis Products: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially under harsh basic or acidic conditions.[1][2][3]
-
Side-Reaction Products: C-alkylation of the phenoxide is a possible side reaction in Williamson ether synthesis.[4]
-
Solvent and Base Residues: Residual solvents like DMF or DMSO and the base used in the reaction can be difficult to remove completely.
Troubleshooting and FAQs
Here we address common issues encountered during the purification of 2-(Pyrimidin-2-yloxy)benzonitrile in a question-and-answer format.
Q1: I'm having trouble removing unreacted 2-hydroxybenzonitrile from my product. What's the best approach?
A1: The acidic nature of the phenolic proton in 2-hydroxybenzonitrile provides a straightforward method for its removal. An aqueous workup with a mild base is highly effective.
Detailed Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 2-hydroxybenzonitrile, forming a water-soluble salt that partitions into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now depleted of 2-hydroxybenzonitrile.
Causality: The significant difference in the pKa of the phenolic proton of 2-hydroxybenzonitrile and the lack of acidic protons in the desired product allows for selective extraction into a basic aqueous phase.
Q2: My purified product still shows traces of the starting material, 2-chloropyrimidine. How can I remove it?
A2: 2-Chloropyrimidine is a neutral, relatively non-polar compound, making its separation from the desired product by simple extraction challenging. Column chromatography is the most effective method in this case.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Initial Elution: Begin with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) to elute the less polar 2-chloropyrimidine.
-
Product Elution: Gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the more polar 2-(Pyrimidin-2-yloxy)benzonitrile.
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
Expert Tip: To improve separation, consider a "dry loading" technique.[5] Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your packed column, often resulting in sharper bands and better separation.[5]
Q3: My product appears oily and won't crystallize. What are the likely causes and solutions?
A3: "Oiling out" during recrystallization is a common problem that can be caused by several factors, including the presence of impurities, an inappropriate solvent system, or too rapid cooling.[6]
Troubleshooting "Oiling Out":
-
Purity Check: Ensure that the majority of impurities have been removed by other methods (like the aqueous wash described in Q1) before attempting recrystallization. Even small amounts of impurities can inhibit crystal formation.
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[6] For 2-(Pyrimidin-2-yloxy)benzonitrile, consider the following:
-
Single Solvents: Test alcohols like isopropanol or ethanol.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble) can be effective. A common pair for aromatic compounds is ethyl acetate (good) and hexanes (bad).[6]
-
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.[6]
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[6]
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[6]
Q4: I suspect my product is hydrolyzing during workup or purification. How can I prevent this?
A4: The nitrile group in 2-(Pyrimidin-2-yloxy)benzonitrile can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3]
Strategies to Minimize Hydrolysis:
-
Mild Conditions: Use mild bases like sodium bicarbonate for aqueous washes instead of stronger bases like sodium hydroxide.
-
Temperature Control: Perform extractions and other workup steps at room temperature or below.
-
Avoid Prolonged Exposure: Do not leave the compound in contact with acidic or basic solutions for extended periods.
-
Neutral pH: If possible, maintain a neutral pH during the purification process.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of 2-(Pyrimidin-2-yloxy)benzonitrile.
| Technique | Purpose | Key Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak with an area percentage >95% (or as required) indicates high purity.[7] |
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check | A single spot under UV visualization indicates a relatively pure compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR spectra should match the expected structure, and the absence of impurity peaks confirms purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Look for the characteristic C≡N (nitrile) stretch. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The molecular ion peak should correspond to the molecular weight of the product. |
Experimental Workflow and Diagrams
General Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 2-(Pyrimidin-2-yloxy)benzonitrile.
Caption: A generalized workflow for the purification of 2-(Pyrimidin-2-yloxy)benzonitrile.
Troubleshooting Recrystallization
This diagram outlines the steps to take when encountering issues during recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- ResearchGate. (2024). Figure S2. Study of hydrolysis of benzonitrile.
- Springer. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
- Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
Sources
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- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(Pyrimidin-2-yloxy)benzonitrile in Assays
Welcome to the technical support center for 2-(Pyrimidin-2-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in various assay formats. As a senior application scientist, I will provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile.
Q1: What are the general solubility characteristics of 2-(Pyrimidin-2-yloxy)benzonitrile?
A1: 2-(Pyrimidin-2-yloxy)benzonitrile is a hydrophobic molecule and is anticipated to have low aqueous solubility. Its structure, which includes a benzonitrile and a pyrimidine ring, contributes to its lipophilic nature. While specific quantitative data is not extensively published, it is expected to be more soluble in organic solvents than in aqueous solutions. Pyrimidine derivatives, in general, are known to have a wide range of biological activities, but their utility can be hampered by poor water solubility.[1]
Q2: I'm observing precipitation of my compound in my aqueous assay buffer. What is the first thing I should try?
A2: The first and simplest approach is to introduce a small percentage of a water-miscible organic co-solvent to your assay buffer. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many assay types. Start with a low concentration (e.g., 0.1% to 0.5% v/v) and incrementally increase it, while carefully monitoring for any effects on your assay's performance or cell viability. It is crucial to maintain a consistent final concentration of the co-solvent across all experimental conditions, including controls.[2][3]
Q3: Can I use surfactants to improve the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile?
A3: Yes, surfactants can be effective, but their use requires careful consideration. Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[4] Non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[5] However, it is essential to determine the critical micelle concentration (CMC) of the chosen surfactant and to test for any direct inhibitory or activating effects on your assay system, as surfactants can interact with enzymes and other proteins.[6][7][8][9]
Q4: Are there alternatives to co-solvents and surfactants for improving solubility in sensitive assays?
A4: Cyclodextrins are an excellent alternative, particularly for cell-based assays where organic solvents and surfactants may exhibit toxicity.[2][3] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like 2-(Pyrimidin-2-yloxy)benzonitrile, forming inclusion complexes that are water-soluble.[10][11][12][13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[14]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When faced with persistent solubility issues, a systematic approach is key to identifying the optimal solution for your specific assay.
Initial Solubility Assessment: The "Solubility Matrix" Approach
Before attempting to run your full assay, it is crucial to perform a preliminary solubility assessment. This will save you time, reagents, and prevent misleading data due to compound precipitation.
Objective: To determine the approximate solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in a range of potential solvent systems.
Protocol: Solubility Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of 2-(Pyrimidin-2-yloxy)benzonitrile in 100% DMSO (e.g., 10 mM).
-
Set up a "Solubility Matrix": In a 96-well plate, prepare serial dilutions of your stock solution in your primary aqueous assay buffer.
-
Introduce Solubilizing Agents: In parallel, prepare the same serial dilutions in your assay buffer containing various concentrations of different solubilizing agents.
-
Incubate and Observe: Incubate the plate under the same conditions as your assay (e.g., temperature, time).
-
Visual and Instrumental Analysis: Visually inspect for precipitation. For a more quantitative assessment, you can measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.
Data Presentation: Example Solubility Matrix
| Compound Concentration | Assay Buffer Only | + 0.5% DMSO | + 1% DMSO | + 0.01% Tween® 20 | + 5 mM HP-β-CD |
| 100 µM | Precipitate | Soluble | Soluble | Soluble | Soluble |
| 50 µM | Precipitate | Soluble | Soluble | Soluble | Soluble |
| 10 µM | Soluble | Soluble | Soluble | Soluble | Soluble |
| 1 µM | Soluble | Soluble | Soluble | Soluble | Soluble |
Selecting the Right Solubilization Strategy
The choice of solubilizing agent will depend heavily on the nature of your assay.
2.2.1. Co-solvents: The First Line of Defense
Co-solvents are often the easiest and most cost-effective solution.[15][16][17]
-
Mechanism: Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Common Choices: DMSO, ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[18][19]
-
Causality in Experimental Choice: Start with the lowest effective concentration of the mildest co-solvent possible. For cell-based assays, it is critical to run a vehicle control to assess the co-solvent's impact on cell viability and function. High concentrations of DMSO (>1%) can be toxic to some cell lines.[2][3]
2.2.2. Surfactants: For More Challenging Cases
When co-solvents are insufficient, surfactants can provide a significant boost in solubility.[4]
-
Mechanism: Surfactants form micelles above their critical micelle concentration (CMC), creating a hydrophobic core where lipophilic compounds can partition.
-
Common Choices:
-
Causality in Experimental Choice: Always choose non-ionic surfactants for biological assays unless your experimental design specifically requires otherwise. It is imperative to perform control experiments to ensure the surfactant itself does not interfere with your assay readout. For example, surfactants can inhibit or enhance enzyme activity.[5][6][8][9]
2.2.3. Cyclodextrins: The "Biocompatible" Option
For sensitive assays, particularly those involving live cells or delicate proteins, cyclodextrins are often the best choice.[10][11][12][13]
-
Mechanism: Cyclodextrins form inclusion complexes with hydrophobic guest molecules, effectively shielding them from the aqueous environment and increasing their solubility.[14]
-
Common Choices: α-, β-, and γ-cyclodextrins and their derivatives (e.g., HP-β-CD, sulfobutylether-β-cyclodextrin).
-
Causality in Experimental Choice: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. Beta-cyclodextrins are often a good starting point for molecules of this size. The formation of the inclusion complex is a dynamic equilibrium, so a sufficient concentration of cyclodextrin is required to drive the equilibrium towards complexation.
Experimental Workflow for Optimizing Solubility
The following workflow provides a structured approach to troubleshooting and optimizing the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile.
Caption: A decision tree for systematically addressing solubility issues.
Advanced Considerations
pH Modification
The solubility of ionizable compounds can be significantly influenced by pH. While 2-(Pyrimidin-2-yloxy)benzonitrile does not have readily ionizable groups, subtle changes in pH might affect its stability or interactions with other buffer components. It is generally advisable to maintain the pH of your assay buffer within a physiologically relevant and stable range.
Solid Dispersions
For more advanced formulation development, particularly for in vivo studies, creating a solid dispersion of the compound in a hydrophilic carrier can dramatically improve its dissolution rate and bioavailability.[4][20] This technique involves dissolving both the compound and a carrier (e.g., a polymer like PVP or a sugar) in a common solvent and then removing the solvent, leaving the compound molecularly dispersed in the carrier.
Liposomal Formulations
Encapsulating 2-(Pyrimidin-2-yloxy)benzonitrile in liposomes can be an effective strategy for both solubilization and targeted delivery, especially in cell-based and in vivo applications.[21][22][23][24] This approach involves formulating the compound within lipid bilayers.
Conclusion
Overcoming the solubility challenges of 2-(Pyrimidin-2-yloxy)benzonitrile in assays is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and the mechanisms of various solubilizing agents, researchers can select the most appropriate strategy for their specific experimental needs. Always remember to validate your chosen method by running appropriate controls to ensure that the solubilizing agent does not interfere with your assay results.
References
-
MDPI. A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Available from: [Link]
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PubMed. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available from: [Link]
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Symmetric. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available from: [Link]
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PubMed. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]
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MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]
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Semantic Scholar. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available from: [Link]
-
Pharmaceutical Technology. Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Available from: [Link]
-
PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
Royal Society of Chemistry. Interaction of enzymes with surfactants in aqueous solution and in water-in-oil microemulsions. Available from: [Link]
-
PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
ResearchGate. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available from: [Link]
-
TechConnect Briefs. Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell. Available from: [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
Springer. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]
-
PMC. Cyclodextrins in drug delivery: applications in gene and combination therapy. Available from: [Link]
-
ResearchGate. Interactions between surfactants and hydrolytic enzymes. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
IIM-UNAM. Cyclodextrin-based structures for drug delivery. Available from: [Link]
-
PMC. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Available from: [Link]
-
PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
PubMed. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Available from: [Link]
-
PMC. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Available from: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]
Sources
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- 13. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 2-(Pyrimidin-2-yloxy)benzonitrile
Welcome to the technical support guide for 2-(Pyrimidin-2-yloxy)benzonitrile. This document is intended for researchers, scientists, and drug development professionals who are actively working with this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results. This guide is structured as a dynamic resource, anticipating the challenges you may face and offering robust solutions.
Introduction: Understanding the Molecule's Stability Profile
2-(Pyrimidin-2-yloxy)benzonitrile is a molecule of interest due to its unique chemical architecture, combining a pyrimidine ring, a benzonitrile group, and an ether linkage. This combination of functional groups presents a specific set of stability considerations that must be addressed to ensure accurate and reproducible experimental outcomes. The primary stability concerns for this molecule in solution are hydrolysis , photodegradation , and to a lesser extent, thermal degradation .
The ether linkage between the pyrimidine and benzene rings is a potential site for hydrolytic cleavage, particularly under non-neutral pH conditions. The pyrimidine ring itself, a key component of nucleobases, is known to be susceptible to photodegradation upon exposure to UV light.[1][2] The benzonitrile group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.[3]
This guide will provide you with the necessary tools to assess and mitigate these potential stability issues.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered when working with 2-(Pyrimidin-2-yloxy)benzonitrile in solution.
Question: I am seeing a decrease in the concentration of my stock solution of 2-(Pyrimidin-2-yloxy)benzonitrile over time. What could be the cause?
Answer: A decrease in concentration of your stock solution is a common indicator of degradation. The most likely culprits are hydrolysis or photodegradation.
-
Hydrolysis: The ether bond in 2-(Pyrimidin-2-yloxy)benzonitrile can be susceptible to cleavage, especially if your solvent is not neutral or contains acidic or basic impurities. The benzonitrile group can also hydrolyze under these conditions.
-
Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce degradation of the pyrimidine ring.[1]
To troubleshoot this, first, ensure your stock solution is stored in an amber vial to protect it from light. Second, verify the pH of your solvent. If you are using a buffer, ensure its stability over your storage period. For long-term storage, consider preparing stock solutions in a high-quality, anhydrous aprotic solvent like DMSO or DMF and storing at -20°C or -80°C.
Question: My experimental results are inconsistent. Could the stability of 2-(Pyrimidin-2-yloxy)benzonitrile be a factor?
Answer: Absolutely. Inconsistent results are a classic sign of compound instability under your experimental conditions. If the compound degrades during your assay, the effective concentration will be lower than intended, leading to variability.
To investigate this, you should perform a stability assessment of 2-(Pyrimidin-2-yloxy)benzonitrile directly in your assay buffer and under your specific experimental conditions (e.g., temperature, lighting). A time-course experiment where you measure the concentration of the compound at various intervals during your assay can reveal any significant degradation.
Question: I have observed the appearance of new peaks in the HPLC chromatogram of my sample. What are these?
Answer: The appearance of new peaks is a strong indication of degradation. These new peaks represent degradation products. The two most probable degradation pathways are:
-
Hydrolysis of the ether linkage: This would result in the formation of 2-hydroxypyrimidine and 2-cyanophenol.
-
Hydrolysis of the nitrile group: This would lead to 2-(pyrimidin-2-yloxy)benzamide and subsequently 2-(pyrimidin-2-yloxy)benzoic acid.
To identify these peaks, you can either synthesize or purchase authentic standards of the suspected degradation products and compare their retention times with the new peaks in your chromatogram. Alternatively, HPLC-MS can be used to determine the mass of the new peaks and infer their structures.[4]
Experimental Protocols
The following protocols are designed to be self-validating systems for assessing the stability of 2-(Pyrimidin-2-yloxy)benzonitrile.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical procedure is essential for accurately quantifying the parent compound in the presence of its degradation products.[5][6]
Objective: To develop an HPLC method capable of separating 2-(Pyrimidin-2-yloxy)benzonitrile from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
2-(Pyrimidin-2-yloxy)benzonitrile reference standard
Protocol:
-
Forced Degradation Studies: To generate degradation products, expose solutions of 2-(Pyrimidin-2-yloxy)benzonitrile to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (in solution and as a solid)
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours
-
-
Method Development:
-
Start with a generic gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Inject the stressed samples and the unstressed reference standard.
-
Optimize the gradient, mobile phase composition, and flow rate to achieve baseline separation of the parent peak from all degradation peaks. A PDA detector is highly recommended to assess peak purity.
-
-
Method Validation: Once the method is optimized, perform a validation according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific.
Solution Stability Assessment
Objective: To determine the stability of 2-(Pyrimidin-2-yloxy)benzonitrile in a specific solvent or buffer over time.
Protocol:
-
Prepare a solution of 2-(Pyrimidin-2-yloxy)benzonitrile in the solvent/buffer of interest at a known concentration.
-
Divide the solution into multiple aliquots in appropriate vials (e.g., amber glass for light protection).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot and analyze it using the validated stability-indicating HPLC method.
-
Quantify the remaining concentration of 2-(Pyrimidin-2-yloxy)benzonitrile and calculate the percentage of degradation.
| Time Point | Concentration (µg/mL) | % Remaining |
| 0 hr | 100.0 | 100.0 |
| 2 hr | 99.5 | 99.5 |
| 4 hr | 98.9 | 98.9 |
| 8 hr | 97.2 | 97.2 |
| 24 hr | 92.5 | 92.5 |
| 48 hr | 88.1 | 88.1 |
| Example data for stability assessment. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(Pyrimidin-2-yloxy)benzonitrile.
Stability Assessment Workflow
Caption: Workflow for assessing the stability of a compound in solution.
References
-
Grokipedia. Benzonitrile. [Link]
-
Camacho, C., et al. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 25(21), 5031. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(6), 334-345. [Link]
-
Singh, S., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. [Link]
-
Azhakesan, A., & Kuppusamy, R. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Sciences and Research, 15(1), 1-8. [Link]
-
Slideshare. Stability indicating assay. [Link]
-
International Journal for Scientific Research & Development. Stability indicating study by using different analytical techniques. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Ravanat, J. L., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8235. [Link]
Sources
Technical Support Center: Minimizing Impurities in the Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
Welcome to the technical support guide for the synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges. Our focus is on practical, actionable advice grounded in established chemical principles to ensure high purity and yield.
Overview of the Synthesis: A Nucleophilic Aromatic Substitution Approach
The synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, which can also be classified as a variation of the Williamson ether synthesis.[1] The reaction proceeds by the displacement of a halide (typically chloride) from an electron-deficient aromatic ring by a nucleophile.
In this specific case, the nucleophile is the phenoxide ion generated from 2-hydroxybenzonitrile (also known as 2-cyanophenol). The electrophile is 2-chloropyrimidine. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the C2 position for nucleophilic attack.[2][3]
The general reaction scheme is as follows:
The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, although for many SNAr reactions on heteroaromatics, the process may be concerted.[4][5] For practical purposes, understanding the factors that stabilize this intermediate or transition state is key to optimizing the reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a validated solution.
Q1: What are the primary impurities I should expect, and how do they form?
A1: The impurity profile is typically straightforward and dominated by three species:
-
Unreacted 2-Hydroxybenzonitrile: This is the most common impurity, resulting from incomplete deprotonation or insufficient reaction time/temperature.
-
Unreacted 2-Chloropyrimidine: This indicates that the nucleophilic attack was the rate-limiting step or that the reaction did not proceed to completion.
-
2-Hydroxypyrimidine: This impurity arises from the hydrolysis of 2-chloropyrimidine. It is a significant issue if the reaction is not conducted under strictly anhydrous conditions. Water, acting as a nucleophile, can compete with the desired phenoxide.
Q2: My reaction yield is low due to incomplete conversion. How can I drive it to completion?
A2: Low conversion is typically a result of suboptimal reaction conditions. Consider the following adjustments:
-
Base Stoichiometry and Strength: Ensure at least a stoichiometric equivalent of base is used relative to the 2-hydroxybenzonitrile. Using a slight excess (e.g., 1.2-1.5 equivalents) can help drive the initial deprotonation. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and safer to handle than sodium hydride (NaH).[6]
-
Reaction Temperature: SNAr reactions are often run at elevated temperatures.[1] A good starting point is 80-100 °C. If conversion is still low after several hours (monitor by TLC), you can cautiously increase the temperature in 10-15 °C increments. Be aware that excessively high temperatures can lead to degradation.[7]
-
Reaction Time: These reactions can take anywhere from 1 to 8 hours to reach completion.[1] It is crucial to monitor the reaction's progress using an appropriate TLC system (e.g., 3:1 Hexanes:Ethyl Acetate) to determine the optimal endpoint.
Q3: I'm observing a significant amount of 2-hydroxypyrimidine. What's the cause and solution?
A3: The presence of 2-hydroxypyrimidine is a definitive sign of water in your reaction system. The solution is to rigorously enforce anhydrous conditions:
-
Solvent Quality: Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMF, DMSO). If you are unsure of the water content, the solvent can be dried over molecular sieves prior to use.
-
Reagent Handling: Ensure all reagents, particularly the base (K₂CO₃ can be hygroscopic), are dry. If necessary, dry the base in an oven before use.
-
Glassware: All glassware should be oven-dried or flame-dried immediately before setting up the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Q4: What is the optimal Base/Solvent system and why?
A4: The choice of base and solvent is critical for the success of an SNAr reaction. They work in concert to maximize the nucleophilicity of the phenoxide.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the phenol (pKa ~10) without being excessively reactive, which could promote side reactions. It is also inexpensive and easy to handle. Weaker bases may not achieve full deprotonation, while stronger bases like NaH offer little advantage and pose greater handling risks.[6] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is essential.[1][6] These solvents excel at solvating the cation (e.g., K⁺) while leaving the phenoxide anion poorly solvated, or "naked." This dramatically increases the anion's nucleophilicity and reaction rate. DMSO and Acetonitrile are also effective alternatives. Protic solvents (like alcohols) should be avoided as they will hydrogen-bond with and stabilize the nucleophile, reducing its reactivity. |
Q5: What are the best practices for product work-up and purification?
A5: A clean work-up and effective purification are essential for isolating the target compound with high purity.
-
Work-up: After cooling the reaction to room temperature, the mixture is typically poured into a large volume of water. This precipitates the organic product and dissolves the inorganic salts (e.g., K₂CO₃, KCl). The crude product can then be isolated by filtration or extracted into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification:
-
Flash Column Chromatography: This is the most effective method for removing unreacted starting materials and any side products.[8] A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing polarity, will effectively separate the components.
-
Recrystallization: If the purified product from the column is a solid but still contains minor impurities, recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol) can provide the final, high-purity material.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
2-Chloropyrimidine (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Add 2-hydroxybenzonitrile and potassium carbonate to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Begin vigorous stirring and add 2-chloropyrimidine to the mixture.
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Monitor the reaction progress by TLC every 1-2 hours until the 2-hydroxybenzonitrile spot is consumed (typically 4-6 hours).
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water (10x the volume of DMF used) with stirring. A precipitate should form.
-
Stir the slurry for 30 minutes, then collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the crude product under vacuum. Proceed to Protocol 2 for purification.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude 2-(Pyrimidin-2-yloxy)benzonitrile
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a silica gel column in a hexanes/EtOAc mixture (e.g., 95:5).
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the starting eluent and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed material onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20-25% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Pyrimidin-2-yloxy)benzonitrile as a solid.
Troubleshooting Workflow
If you encounter issues, follow this logical decision tree to diagnose and solve the problem.
References
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
International Journal of Chemical Studies. (2023). Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. Retrieved from [Link]
-
Zenodo. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
Gao, F., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Boyarskiy, V. P., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for 2-(Pyrimidin-2-yloxy)benzonitrile Analysis
Welcome to the technical support center for the analysis of 2-(Pyrimidin-2-yloxy)benzonitrile via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we synthesize technical expertise with established scientific principles to empower you to achieve robust and reliable chromatographic results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of 2-(Pyrimidin-2-yloxy)benzonitrile.
Q1: What are the key chemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile that influence its HPLC analysis?
A1: Understanding the physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile is fundamental to developing a successful HPLC method. Key characteristics include:
-
Molecular Formula: C₁₁H₇N₃O[1]
-
Molecular Weight: 197.19 g/mol [1]
-
Structure: The molecule contains a benzonitrile group linked to a pyrimidine ring via an ether bond.[1][2] This structure imparts a moderate degree of polarity.
-
Predicted pKa: The predicted pKa is approximately -0.11.[1][2] This suggests that the pyrimidine ring's nitrogen atoms are weakly basic and will likely be protonated only under highly acidic conditions, which are not typical for standard reversed-phase HPLC.
-
Polar Surface Area: The topological polar surface area is 58.8 Ų, indicating it is a moderately polar compound.[1]
Q2: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A2: For initial method development, a reversed-phase approach is recommended.[4] Here is a robust starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a versatile stationary phase suitable for moderately polar aromatic compounds. The longer column length provides good resolving power for initial impurity profiling. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid is a volatile buffer suitable for MS detection and helps to protonate silanols on the stationary phase, which can reduce peak tailing. |
| Gradient | Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is recommended to ensure elution of the main peak and any potential impurities with varying polarities in a reasonable timeframe.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a consistent column temperature improves retention time reproducibility. |
| Detection (UV) | 254 nm | Aromatic and heterocyclic rings in the structure suggest strong UV absorbance. 254 nm is a good starting wavelength, but a full UV scan of the analyte is recommended to determine the λmax for optimal sensitivity.[4] |
| Injection Volume | 10 µL | A typical injection volume. Adjust as needed based on sample concentration and detector response. |
Q3: My sample is dissolved in DMSO. Will this affect my analysis?
A3: Yes, injecting a sample dissolved in a strong solvent like Dimethyl Sulfoxide (DMSO) can lead to peak distortion, particularly peak fronting or splitting, if the mobile phase at the time of injection is significantly weaker.[5] Whenever possible, dissolve your sample in the initial mobile phase composition.[3] If DMSO must be used, keep the injection volume as small as possible to minimize these effects.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2-(Pyrimidin-2-yloxy)benzonitrile.
A. Peak Shape Problems
Poor peak shape can compromise resolution and integration accuracy.[6]
Issue 1: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. The USP tailing factor is > 1.2.[6]
-
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: The pyrimidine nitrogens can interact with free silanol groups on the silica-based stationary phase, causing tailing.[6]
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1%) to mask the silanol groups. Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3 with formic or phosphoric acid) to protonate the silanols and reduce interaction.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[7]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet can cause peak distortion.[5]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't resolve the issue, consider replacing the column. Using a guard column can help protect the analytical column.[5]
-
-
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Splitting or Fronting
-
Symptom: The peak is divided into two or more peaks, or the front of the peak is distorted.
-
Potential Causes & Solutions:
-
Injection Solvent Incompatibility: As mentioned in the FAQ, dissolving the sample in a solvent significantly stronger than the mobile phase is a common cause.[3]
-
Solution: Re-dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be unevenly distributed.[7]
-
Solution: Reverse the column and flush it to waste. If this doesn't work, the column may need to be replaced. Always filter your samples to prevent this.
-
-
Column Void: A void at the head of the column can cause peak splitting.[6]
-
Solution: This is indicative of column degradation and requires column replacement.
-
-
B. Retention Time Variability
Inconsistent retention times can lead to incorrect peak identification and quantification.
Issue: Drifting or Shifting Retention Times
-
Symptom: The retention time for the analyte peak changes between injections or over a sequence.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time shifts.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs capped. If using an aqueous buffered mobile phase, be mindful of buffer precipitation if the organic content is high.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump will lead to variable retention times.[8]
-
Solution: Check for leaks in the pump and ensure it is properly primed.[3]
-
-
Caption: Systematic checks for retention time instability.
C. Poor Resolution
Issue: Co-eluting Peaks or Poor Separation from Impurities
-
Symptom: The analyte peak is not fully separated from adjacent peaks (resolution < 1.5).
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for separating the analyte from its impurities.
-
Solution:
-
Adjust Gradient Slope: A shallower gradient will increase the separation between peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties.
-
-
-
Incorrect pH: If impurities are ionizable, adjusting the mobile phase pH can change their retention and improve resolution.
-
Solution: Analyze the potential impurities and their pKa values to select a pH that maximizes the difference in charge state between the analyte and the impurity.
-
-
III. Experimental Protocols
Protocol 1: Determining λmax for Optimal UV Detection
-
Prepare a standard solution of 2-(Pyrimidin-2-yloxy)benzonitrile in your mobile phase (e.g., 10 µg/mL).
-
Use a UV-Vis spectrophotometer to scan the solution from 200 to 400 nm.
-
Identify the wavelength with the maximum absorbance (λmax).
-
Alternatively, use a Diode Array Detector (DAD) on your HPLC system. After injecting the standard, view the UV spectrum of the eluting peak to determine the λmax.[4]
Protocol 2: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water to remove any buffers.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (for reversed-phase columns, this is an optional step for removing highly non-polar contaminants).
-
Flush again with 20 column volumes of isopropanol.
-
Store the column in a suitable solvent, typically acetonitrile/water.
IV. References
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Steps for HPLC Method Development | Pharmaguideline. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common hurdles in the development of pyrimidine-based therapeutics: poor cell permeability. We understand that promising enzymatic or target-based activity is often nullified by the compound's inability to reach its intracellular target. This resource combines foundational knowledge with actionable troubleshooting protocols to help you diagnose and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the cell permeability of pyrimidine-based compounds.
Q1: Why do many of my pyrimidine-based compounds exhibit low cell permeability?
A: Low cell permeability in pyrimidine derivatives is typically governed by their physicochemical properties. The pyrimidine scaffold itself contains nitrogen atoms that are excellent hydrogen bond acceptors, which can increase polarity and impede passive diffusion across the lipid bilayer of the cell membrane.[1][2] Key factors that often contribute to poor permeability include:
-
High Polar Surface Area (PSA): An excess of polar atoms (like nitrogen and oxygen) increases the energy required for the molecule to leave the aqueous environment and enter the lipid membrane.
-
High Hydrogen Bond Donor/Acceptor Count: Molecules with many hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., N, O) prefer to interact with water rather than partitioning into the non-polar membrane interior.[3]
-
Low Lipophilicity (logP): The compound may be too hydrophilic (polar) to effectively partition into the cell membrane. A balanced logP is crucial for permeability.[4]
-
High Molecular Weight: Larger molecules diffuse more slowly across the membrane.[3][5]
-
Charge: Ionized molecules at physiological pH struggle to cross the non-polar lipid bilayer.
These characteristics are often summarized by frameworks like Lipinski's Rule of 5, which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for these properties.[3]
Q2: What is the difference between passive diffusion and active transport, and how do they impact my compound's permeability?
A: These are the two primary ways a molecule can cross a cell membrane:
-
Passive Diffusion: This is an energy-independent process where a compound moves across the membrane from an area of higher concentration to one of lower concentration.[5][6] This process is heavily reliant on the physicochemical properties mentioned in Q1 (lipophilicity, size, polarity). Small, hydrophobic molecules are the most common types of compounds that can diffuse past the lipid molecules of the plasma membrane.[6]
-
Active Transport: This process requires cellular energy (e.g., ATP) and involves membrane proteins, such as transporters or pumps, to move a compound across the membrane.[6] A critical type of active transport for drug development is efflux , where pumps actively remove compounds from the cytoplasm, preventing them from reaching their target.[7] These pumps can recognize a wide range of structurally diverse compounds, making them a major mechanism of drug resistance.[7][8][9]
If your compound has ideal properties for passive diffusion but still shows low intracellular accumulation, it may be a substrate for an active efflux pump.
Q3: What are the initial steps I should take to assess the permeability of my new pyrimidine compounds?
A: A tiered approach is most efficient.
-
In Silico Prediction: Before synthesis or extensive testing, use computational tools to calculate key physicochemical properties like cLogP, Topological Polar Surface Area (TPSA), molecular weight, and hydrogen bond donors/acceptors. This provides an early warning for potential permeability issues.
-
In Vitro Passive Permeability Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first experimental step.[10] It is a high-throughput, low-cost assay that specifically measures passive diffusion, giving you a clean assessment of the molecule's intrinsic ability to cross a lipid barrier without the complication of transporters.[4][10]
Q4: How can I quickly determine if my pyrimidine compound is a substrate for an efflux pump?
A: The most direct method is to use a cell-based assay like the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, mimics the intestinal epithelium and expresses various transporters, including key efflux pumps like P-glycoprotein (P-gp).[11]
By measuring the transport of your compound in both directions across the cell monolayer (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), you can calculate an efflux ratio (ER) .[11]
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio significantly greater than 2 is a strong indicator that your compound is actively pumped out of the cell. You can confirm this by running the assay in the presence of a known efflux pump inhibitor (e.g., verapamil) to see if the efflux ratio decreases.[11]
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Problem 1: My compound is potent in its primary (e.g., enzymatic) assay but shows little to no activity in cell-based assays.
This is a classic sign of poor cell permeability. The compound cannot reach its intracellular target at a sufficient concentration.
Caption: Workflow for diagnosing poor cellular activity.
Analyze your compound's properties against established guidelines for oral bioavailability.
| Property | Lipinski's Guideline ("Rule of 5") | Impact on Permeability |
| Molecular Weight (MW) | ≤ 500 Da | Larger molecules diffuse more slowly. |
| Lipophilicity (cLogP) | ≤ 5 | A balance is key; too low (hydrophilic) or too high (greasy) can limit permeability. |
| H-bond Donors | ≤ 5 | High numbers increase solvation in water, hindering membrane entry. |
| H-bond Acceptors | ≤ 10 | High numbers increase solvation in water, hindering membrane entry. |
| Polar Surface Area (TPSA) | ≤ 140 Ų | High TPSA correlates with poor membrane permeability. |
| Data derived from Lipinski's Rule of 5 principles.[3] |
Problem 2: My compound shows low permeability in the PAMPA assay. How can I improve its passive diffusion?
Low PAMPA results indicate a fundamental issue with the compound's ability to cross a lipid bilayer. The solution lies in strategic structural modifications.[12]
| Strategy | Rationale | Example Modification |
| Increase Lipophilicity / Mask Polar Groups | Reduce unfavorable interactions with water and improve partitioning into the lipid membrane. | Add small alkyl or aryl groups; convert a carboxylic acid to an ester; convert an alcohol to an ether. |
| Reduce Hydrogen Bonding Capacity | Minimize the energy penalty of desolvation required for the compound to enter the membrane. | N-methylation of an amide or amine; replace an -OH group with -F or -OCH₃.[13] |
| Reduce Polar Surface Area (TPSA) | Lower the overall polarity of the molecule. | Replace polar functional groups with less polar isosteres (e.g., replace a tetrazole with a less polar group). |
| Employ a Prodrug Strategy | Attach a temporary, lipophilic promoiety that masks polar groups. This promoiety is cleaved enzymatically inside the cell to release the active drug.[14][15] | An ester prodrug of a carboxylic acid; a carbamate prodrug of an amine. |
| Intramolecular Hydrogen Bonding | Encourage the formation of an internal hydrogen bond that masks polar groups from the solvent, effectively reducing the molecule's apparent polarity. | Design the molecule so a donor and acceptor are in close proximity. |
Note: Every modification must be balanced against its potential impact on target binding affinity and solubility.
Problem 3: My compound has a high efflux ratio (>2) in the Caco-2 assay. What are my options?
A high efflux ratio confirms the compound is actively transported out of the cell. This is a challenging problem that often requires significant medicinal chemistry efforts.
Caption: Mechanism of active efflux reducing intracellular drug concentration.
-
Iterative Structural Modification: This is the primary strategy. The goal is to disrupt the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between your compound and the efflux transporter without affecting binding to your therapeutic target. This often involves:
-
"Blocking" key recognition sites: Adding bulky groups to prevent the compound from fitting into the transporter's binding pocket.
-
Altering charge distribution: Modifying the electronic properties of the molecule.
-
Exploring different scaffolds: Sometimes, a complete change in the core structure (scaffold hopping) is necessary.[12]
-
-
Prodrug Approach: Design a prodrug that is not recognized by the efflux transporter. Once inside the cell, the promoiety is cleaved, releasing the active parent drug which may be an efflux substrate, but its intracellular concentration is now high enough to engage the target.[16] This strategy can be highly effective. For example, a prodrug of a pyrazolo[3,4-d]pyrimidine compound showed a significant increase in passive membrane permeability.[17]
-
Co-administration with an Efflux Pump Inhibitor (EPI): In a research context, using a known EPI can prove that efflux is the mechanism of resistance.[8] While clinically challenging due to the need to match the pharmacokinetics of two drugs, it is a valuable experimental tool.[8]
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive transcellular permeability. It uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, separating a donor well from an acceptor well.[10]
Methodology:
-
Prepare Donor Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Coat the Filter Plate: Add 5 µL of the lipid solution (e.g., 2% lecithin in dodecane) to each well of the filter (acceptor) plate and allow it to impregnate the filter for 5-10 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of acceptor buffer (e.g., PBS pH 7.4) to each well of a 96-well plate.
-
Start the Assay: Place the lipid-coated filter plate onto the acceptor plate. Add 150 µL of the donor solution containing the test compound to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.[14]
-
Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a cultured monolayer of Caco-2 cells to model the human intestinal barrier, assessing both passive diffusion and active transport.[11]
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto semi-permeable filter supports in multi-well plates and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >300 Ω·cm²) indicates a well-formed, intact monolayer. Also, assess the transport of a low-permeability marker like Lucifer Yellow to confirm monolayer integrity.
-
Transport Experiment (A-to-B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound solution to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (acceptor compartment).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from both compartments for analysis.
-
-
Transport Experiment (B-to-A):
-
Perform the same steps as above, but add the test compound to the basolateral (B) side and sample from the apical (A) side. This measures active efflux.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for each direction: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
The Efflux Ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).
-
References
-
Song, L., et al. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. MDPI. Available at: [Link]
-
Alam, M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
(2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
-
Verma, N., & Tewari, R. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. Available at: [Link]
-
Lin, X., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI. Available at: [Link]
-
do Carmo, G. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]
-
Obata, K., et al. (2010). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]
-
(n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. Available at: [Link]
-
Zhong, Y., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
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Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available at: [Link]
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do Carmo, G. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
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Basak, I. K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Antonenko, Y. N., & Pohl, P. (2019). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available at: [Link]
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Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]
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(2024). Membrane Permeability and Transport Mechanisms: A Cellular Perspective. Longdom Publishing SL. Available at: [Link]
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(2014). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate. Available at: [Link]
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H. Li, et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. Available at: [Link]
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Shen, G., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. Available at: [Link]
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Zgurskaya, H. I., & Rybenkov, V. V. (2022). Making sense of drug-efflux transporters in the physiological environment. PubMed. Available at: [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]
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Johnson, M. G., et al. (2015). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC - NIH. Available at: [Link]
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Vargiu, A. V., & Nikaido, H. (2012). Why most transporter mutations that cause antibiotic resistance are to efflux pumps rather than to import transporters. bioRxiv. Available at: [Link]
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Dickson, C. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. Available at: [Link]
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Ferreira, L. G., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
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Ibrahim, I. T., et al. (2024). Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging. ACS Publications. Available at: [Link]
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(2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Bentham Science. Available at: [Link]
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(2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]
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Orsi, M., et al. (2009). Permeability of Small Molecules through a Lipid Bilayer: A Multiscale Simulation Study. ACS Publications. Available at: [Link]
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Basak, I. K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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Radi, M., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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(n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. Available at: [Link]
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(2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]
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(2024). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]
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(2014). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]
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Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
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(n.d.). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery.. Semantic Scholar. Available at: [Link]
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Technical Support Center: Optimization of 2-(Pyrimidin-2-yloxy)benzonitrile for In Vivo Studies
Welcome to the technical support center for the optimization of 2-(Pyrimidin-2-yloxy)benzonitrile and its analogs for in vivo studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preclinical development of this chemical scaffold. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to accelerate your research.
Introduction: The Promise and Challenges of the 2-(Pyrimidin-2-yloxy)benzonitrile Scaffold
The 2-(Pyrimidin-2-yloxy)benzonitrile core is a versatile scaffold that has been explored for a range of therapeutic targets, including but not limited to, viral enzymes and protein kinases.[1][2] Its appeal lies in the synthetic tractability and the potential for diverse substitutions to achieve desired potency and selectivity. However, translating a potent compound from an in vitro assay to a successful in vivo study is fraught with challenges, primarily related to metabolic stability and pharmacokinetic properties. This guide will address these critical aspects in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-(Pyrimidin-2-yloxy)benzonitrile analog shows excellent in vitro potency, but has poor bioavailability in vivo. What are the likely causes and how can I address this?
A1: Poor oral bioavailability is a common hurdle. The primary culprits are typically poor absorption, extensive first-pass metabolism, or a combination of both.
Troubleshooting Steps & Rationale:
-
Assess Physicochemical Properties:
-
Solubility: Poor aqueous solubility can limit dissolution in the gastrointestinal tract, thereby hindering absorption.
-
Protocol: Determine the kinetic and thermodynamic solubility of your compound. If solubility is low (<10 µM), consider formulation strategies such as using co-solvents (e.g., PEG400, DMSO, ethanol), surfactants (e.g., Tween 80), or preparing amorphous solid dispersions.
-
-
Permeability: The ability of your compound to cross the intestinal membrane is crucial for absorption.
-
Protocol: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) or use cell-based assays like Caco-2 permeability assays to assess passive diffusion. If permeability is low, medicinal chemistry efforts to modulate lipophilicity (logP/logD) may be necessary.
-
-
-
Investigate Metabolic Stability:
-
Rationale: The ether linkage and the pyrimidine ring in your scaffold can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. Extensive metabolism upon first pass through the liver will significantly reduce the amount of active drug reaching systemic circulation.
-
Experimental Workflow:
Caption: Workflow for assessing and improving metabolic stability.
-
Protocol: In Vitro Metabolic Stability Assay
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the compound (typically 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
-
-
Metabolite Identification:
-
Rationale: Knowing the "soft spots" on your molecule that are prone to metabolism is key to designing more stable analogs.
-
Protocol: Following the metabolic stability assay, analyze the quenched samples using high-resolution mass spectrometry to identify the mass of potential metabolites. Common metabolic pathways for this scaffold could include:
-
Hydroxylation of the benzonitrile or pyrimidine ring.
-
N-dealkylation if substituents are present on the pyrimidine ring.
-
Hydrolysis of the ether linkage.
-
A study on the structurally related fungicide, azoxystrobin, which also contains a 2-(pyrimidin-4-yloxy)phenyl moiety, revealed that hydrolysis and glutathione conjugation on the cyanophenyl ring are major metabolic pathways.[3]
-
-
Data Summary Table: Example of Optimization Strategy
| Compound | R-group Modification | In Vitro Potency (IC50, nM) | Metabolic Stability (t½ in HLM, min) | Oral Bioavailability (F%) |
| Parent | -H | 10 | < 5 | < 2% |
| Analog 1 | -F on benzonitrile | 12 | 25 | 15% |
| Analog 2 | N-Me on pyrimidine | 15 | > 60 | 45% |
HLM: Human Liver Microsomes
Q2: I'm observing high plasma clearance and a short half-life for my compound in vivo. How can I improve its pharmacokinetic profile?
A2: High plasma clearance suggests rapid elimination of the compound from the body, either through metabolism or excretion. A short half-life is a direct consequence of this.
Troubleshooting and Optimization Strategies:
-
Scaffold Hopping and Bioisosteric Replacement:
-
Rationale: Sometimes, minor modifications are insufficient to overcome metabolic liabilities. Replacing a part of the core scaffold with a bioisostere can dramatically improve metabolic stability.[4]
-
Example: If the pyrimidine ring is identified as a metabolic liability, consider replacing it with a pyridine or another electron-deficient heterocycle. This has been shown to enhance metabolic stability in other chemical series.[4]
Caption: Bioisosteric replacement to enhance metabolic stability.
-
-
Modulating Physicochemical Properties:
-
Rationale: While high lipophilicity can improve cell permeability, it can also increase metabolic turnover and non-specific binding.
-
Strategy: Systematically vary substituents to achieve a balance between potency, permeability, and metabolic stability. Introducing polar groups can sometimes reduce metabolic clearance.
-
-
Consider Prodrug Strategies:
-
Rationale: If your active compound has poor pharmacokinetic properties, a prodrug approach can be employed. A prodrug is an inactive derivative that is converted to the active form in vivo. This can improve solubility, absorption, and targeted delivery. Pyrimidine analogues in oncology are often administered as prodrugs that require intracellular activation.[5]
-
Q3: How do I synthesize derivatives of 2-(Pyrimidin-2-yloxy)benzonitrile for structure-activity relationship (SAR) and structure-property relationship (SPR) studies?
A3: The synthesis of derivatives is typically achieved through standard cross-coupling reactions.
General Synthetic Scheme:
Caption: General synthetic route to 2-(Pyrimidin-2-yloxy)benzonitrile analogs.
Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Starting Materials: Substituted 2-chloropyrimidines and various substituted 2-hydroxybenzonitriles.
-
Reaction Conditions:
-
Dissolve the substituted 2-hydroxybenzonitrile in a polar aprotic solvent such as DMF or DMSO.
-
Add a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group, forming the nucleophilic phenoxide.
-
Add the 2-chloropyrimidine to the reaction mixture.
-
Heat the reaction, typically between 80-120 °C, and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
This synthetic route is versatile and allows for the introduction of a wide range of substituents on both the pyrimidine and benzonitrile rings, facilitating comprehensive SAR and SPR studies.[6][7]
References
-
An efficient protocol is developed for the synthesis of Pyrimdine HIV intermediate 2-(4- cyanophenylamino) pyrimidin-4-yl-4-methylbenzenesulfonate via a simple two-step approach. International Journal of Chemical Studies. [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Institutes of Health. [Link]
-
Falcipain inhibitors: optimization studies of the 2-pyrimidinecarbonitrile lead series. PubMed. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. PubMed. [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health. [Link]
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Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. PubMed. [Link]
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Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]
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Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity. PubMed. [Link]
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Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]
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Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry. PubMed. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]
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Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Validation of 2-(Pyrimidin-2-yloxy)benzonitrile and Its Structural Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of a novel chemical entity are foundational to its progression through the development pipeline. This guide provides an in-depth, experience-driven approach to the analytical validation of 2-(Pyrimidin-2-yloxy)benzonitrile, a molecule of interest in medicinal chemistry. We will not only detail the necessary validation protocols but also objectively compare its analytical characteristics with a key structural isomer, 4-(Pyrimidin-2-yloxy)benzonitrile, providing the context needed for robust characterization.
The core principle of analytical validation is to demonstrate that a chosen analytical procedure is fit for its intended purpose[1][2][3]. This involves a series of experiments to establish the method's performance characteristics, ensuring reliability and accuracy in qualitative and quantitative measurements[4][5]. For a molecule like 2-(Pyrimidin-2-yloxy)benzonitrile, with its distinct pyrimidine, ether, and nitrile functionalities, a multi-technique approach is imperative for unequivocal structural elucidation and purity determination.
Structural Elucidation and Spectroscopic Characterization
The first step in any analytical validation is the confirmation of the molecule's identity. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Pyrimidin-2-yloxy)benzonitrile, both ¹H and ¹³C NMR will provide a detailed map of the molecular skeleton.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzonitrile and pyrimidine rings will appear in the aromatic region (typically 7.0-9.0 ppm). The substitution pattern will dictate the multiplicity and coupling constants of these signals, allowing for the differentiation between the 2-, 3-, and 4-isomers of the (pyrimidin-2-yloxy)benzonitrile.
-
Pyrimidine Protons: The pyrimidine ring protons will exhibit characteristic chemical shifts and couplings. The proton at position 4 and 6 will be a doublet, while the proton at position 5 will be a triplet.
-
Benzonitrile Protons: The four protons on the benzonitrile ring will present as a complex multiplet, the pattern of which is highly dependent on the position of the ether linkage.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm.
-
Aromatic Carbons: The carbon atoms of both the pyrimidine and benzonitrile rings will resonate in the 110-160 ppm region. The carbon attached to the ether oxygen will be shifted downfield.
Comparative Analysis with 4-(Pyrimidin-2-yloxy)benzonitrile:
The key to distinguishing between the 2- and 4-isomers lies in the symmetry and coupling patterns observed in the NMR spectra. 4-(Pyrimidin-2-yloxy)benzonitrile possesses a higher degree of symmetry, which will result in a simpler ¹H NMR spectrum for the benzonitrile protons (two doublets). In contrast, the 2-isomer will exhibit a more complex splitting pattern for these protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230-2210 | C≡N (Nitrile) stretch |
| ~1600-1450 | C=C and C=N aromatic ring stretches |
| ~1250-1000 | C-O (Aryl ether) stretch |
The presence of a strong absorption band around 2220 cm⁻¹ is a clear indicator of the nitrile group[6]. The distinct pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) can also help in differentiating between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(Pyrimidin-2-yloxy)benzonitrile (C₁₁H₇N₃O), the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS). The fragmentation pattern will also be characteristic of the structure, with initial cleavages likely occurring at the ether linkage.
Purity Assessment and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Once the structure is confirmed, it is crucial to determine the purity of the compound and develop a quantitative method for its analysis. HPLC is the workhorse technique for this purpose.
Method Development and Validation
A robust HPLC method should be developed and validated according to ICH guidelines[1][2][3][7]. The validation process ensures that the method is accurate, precise, specific, linear, and robust for its intended use.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7]. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[3].
-
Accuracy: The closeness of test results obtained by the method to the true value[3][7]. This is often determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility[8].
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[3].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[3].
Comparative Chromatographic Behavior
The chromatographic retention of 2-(Pyrimidin-2-yloxy)benzonitrile and its isomers will be influenced by their polarity. While both are relatively polar molecules, subtle differences in their dipole moments and ability to interact with the stationary phase can lead to differences in retention times. A well-developed reversed-phase HPLC method should be capable of separating these isomers.
Table 1: Comparison of Analytical Validation Parameters for Isomer Separation
| Validation Parameter | 2-(Pyrimidin-2-yloxy)benzonitrile | 4-(Pyrimidin-2-yloxy)benzonitrile | Acceptance Criteria (as per ICH Q2(R2)) |
| Specificity | Baseline resolution from impurities and the 4-isomer. Peak purity index > 0.99. | Baseline resolution from impurities and the 2-isomer. Peak purity index > 0.99. | The method should be able to resolve the main peak from impurities and other related compounds. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Typically 98.0 - 102.0% for drug substance assay. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate Precision: < 2.0% | Repeatability: < 1.0%Intermediate Precision: < 2.0% | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
Protocol 2: HPLC Method for Purity and Assay
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable low percentage of B, and linearly increase to a higher percentage over a set time to ensure elution of all components. A generic gradient could be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis)
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile). Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample at the same concentration as the primary working standard.
-
-
Validation Experiments: Perform the validation experiments (specificity, linearity, accuracy, precision, etc.) according to a pre-approved validation protocol that adheres to ICH guidelines[1][2][3].
Visualizing the Validation Workflow
A clear understanding of the workflow is essential for the successful analytical validation of a new chemical entity.
Caption: Workflow for the analytical validation of 2-(Pyrimidin-2-yloxy)benzonitrile.
Conclusion
The analytical validation of 2-(Pyrimidin-2-yloxy)benzonitrile requires a systematic and multi-faceted approach. By combining spectroscopic techniques for structural confirmation with a fully validated HPLC method for purity and quantitative analysis, a comprehensive understanding of the molecule's chemical properties can be achieved. Furthermore, a comparative analysis with its structural isomers, such as 4-(Pyrimidin-2-yloxy)benzonitrile, provides a deeper level of characterization and ensures the specificity of the analytical methods. Adherence to international guidelines, such as those from the ICH, is paramount to ensure the quality and reliability of the data generated, which is a critical aspect of the drug development process.
References
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1–13. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
ResearchGate. Analytical chemistry. Part II. Quantitative analysis: the manual for foreign students of pharmaceutical higher schools and pharmaceutical departments of medical higher schools of the III – IV accreditation levels. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
YouTube. Quantitative Analytical Methods Explained In Analytical Chemistry. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Center for Biotechnology Information. Development and validation of a two-dimensional liquid chromatography method for therapeutic drug monitoring of pyrotinib in human plasma. [Link]
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Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]
-
PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. [Link]
-
ResearchGate. Synthesis of a new monomer N′‐(β‐methacryloyloxyethyl)‐2‐pyrimidyl‐(p‐benzyloxycarbonyl)aminobenzenesulfonamide and its copolymerization with N‐phenyl maleimide. [Link]
-
PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Link]
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A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers and Drug Development Professionals
A Note on the Originally Requested Compound: Initial searches for experimental data on the efficacy of 2-(Pyrimidin-2-yloxy)benzonitrile as a Bruton's Tyrosine Kinase (BTK) inhibitor did not yield specific preclinical or clinical results. This compound is available from chemical suppliers, but its biological activity, particularly concerning BTK inhibition, is not documented in the accessible scientific literature. Therefore, a direct comparison as initially requested is not feasible.
This guide has been developed to provide a comprehensive comparison of well-established and clinically relevant BTK inhibitors, a topic of significant interest to the target audience of researchers, scientists, and drug development professionals.
Introduction to Bruton's Tyrosine Kinase as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[3][4] Inhibition of BTK effectively disrupts these signaling cascades, leading to decreased B-cell proliferation and survival.[3][5][6]
The therapeutic landscape of B-cell malignancies has been revolutionized by the development of BTK inhibitors. These agents have demonstrated significant efficacy in treating various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][7][8] This guide will compare the efficacy of prominent BTK inhibitors, focusing on their mechanisms of action, selectivity, and clinical performance.
The BTK Signaling Pathway
The activation of the B-cell receptor upon antigen binding initiates a signaling cascade in which BTK plays a pivotal role. Downstream of SYK and PI3K, BTK is recruited to the cell membrane where it becomes activated through phosphorylation. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream pathways such as NF-κB and MAPK, which are critical for B-cell survival, proliferation, and differentiation.[4][9]
Caption: Simplified BTK Signaling Pathway in B-Cells.
Generations and Mechanisms of BTK Inhibition
BTK inhibitors are broadly categorized based on their binding mechanism: covalent and non-covalent.
-
Covalent Inhibitors: These inhibitors, which include the first and second-generation agents, form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3][10] This leads to sustained inhibition of the enzyme's activity.
-
Non-covalent (Reversible) Inhibitors: Newer generation inhibitors bind to BTK through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[11] This reversible binding can overcome resistance mechanisms associated with mutations at the Cys481 residue.[12][13]
Caption: Covalent vs. Non-covalent BTK Inhibition Mechanisms.
Comparative Efficacy of Key BTK Inhibitors
The following sections provide a comparative overview of prominent BTK inhibitors.
First-Generation Covalent Inhibitor: Ibrutinib
Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval.[14] It works by irreversibly binding to Cys481 in the BTK active site.[3][15]
-
Efficacy: Ibrutinib has demonstrated significant efficacy in treating CLL and other B-cell malignancies, leading to improved progression-free survival (PFS) and overall survival (OS).[8]
-
Selectivity: A key limitation of ibrutinib is its off-target activity, as it also inhibits other kinases such as TEC, EGFR, and ITK.[16][] These off-target effects are associated with adverse events like bleeding, atrial fibrillation, and rash.[3][18]
Second-Generation Covalent Inhibitors: Acalabrutinib and Zanubrutinib
Second-generation covalent inhibitors were developed to improve upon the selectivity of ibrutinib, thereby reducing off-target side effects.
-
Acalabrutinib: This inhibitor demonstrates higher selectivity for BTK with less off-target inhibition of TEC, EGFR, and ITK compared to ibrutinib.[14][16] Clinical studies have shown acalabrutinib to be effective in treating CLL and MCL, with a more favorable safety profile than ibrutinib.[16]
-
Zanubrutinib: Zanubrutinib is also a highly selective BTK inhibitor. Head-to-head clinical trials have suggested that zanubrutinib may offer improved efficacy and a better safety profile compared to ibrutinib in certain patient populations. Network meta-analyses have indicated that zanubrutinib may be the most efficacious covalent BTK inhibitor for high-risk relapsed/refractory CLL.
Non-Covalent (Reversible) Inhibitor: Pirtobrutinib
Pirtobrutinib represents a newer class of BTK inhibitors that bind reversibly to the enzyme.[13]
-
Mechanism and Efficacy: Pirtobrutinib is a highly selective, non-covalent BTK inhibitor.[7] Its reversible binding mechanism allows it to be effective against tumors that have developed resistance to covalent BTK inhibitors through mutations in the Cys481 residue.[13] Clinical data has shown promise for pirtobrutinib in patients with B-cell malignancies who have previously been treated with covalent BTK inhibitors.[7]
Quantitative Comparison of BTK Inhibitors
| Inhibitor | Generation/Class | Binding Mechanism | Key Off-Targets | Notable Clinical Advantages |
| Ibrutinib | First-Generation | Covalent, Irreversible | TEC, EGFR, ITK | First-in-class, proven long-term efficacy[8] |
| Acalabrutinib | Second-Generation | Covalent, Irreversible | Minimal TEC, EGFR, ITK | Improved selectivity and safety profile over ibrutinib[14][16] |
| Zanubrutinib | Second-Generation | Covalent, Irreversible | More selective than ibrutinib | Potentially superior efficacy and safety in some settings |
| Pirtobrutinib | Next-Generation | Non-covalent, Reversible | Highly selective | Effective in patients with C481S resistance mutations[13] |
Experimental Protocols for Efficacy Evaluation
The evaluation of BTK inhibitor efficacy relies on a series of well-defined in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.
Principle: The assay quantifies the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is typically measured using methods like ADP-Glo™, LanthaScreen™, or radioactive ATP (γ-³³P ATP).
Step-by-Step Methodology (Adapted from ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a reaction buffer containing the BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) peptide).
-
Kinase Reaction: In a 96-well plate, combine the inhibitor dilutions with the BTK enzyme/substrate mixture.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an In Vitro BTK Kinase Inhibition Assay.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation.
Principle: In response to BCR activation, BTK undergoes autophosphorylation at Tyr223, a critical step for its full activation. A potent BTK inhibitor will block this process.
Step-by-Step Methodology:
-
Cell Culture: Culture B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) or primary B-cells.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the BTK inhibitor for a specified duration.
-
BCR Stimulation: Stimulate the B-cell receptors using an anti-IgM antibody to induce BTK activation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK-Y223) and total BTK.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pBTK-Y223 to quantify the level of autophosphorylation.
-
-
Data Analysis: Quantify the levels of pBTK relative to total BTK at different inhibitor concentrations to determine the cellular IC50.
Conclusion and Future Directions
The development of BTK inhibitors has marked a significant advancement in the treatment of B-cell malignancies. While first-generation inhibitors like ibrutinib have demonstrated remarkable efficacy, their off-target effects have prompted the development of more selective second-generation agents such as acalabrutinib and zanubrutinib. These newer covalent inhibitors offer improved safety profiles and, in some cases, enhanced efficacy.
The emergence of non-covalent inhibitors like pirtobrutinib provides a crucial therapeutic option for patients who have developed resistance to covalent inhibitors, particularly through mutations at the Cys481 binding site. The ongoing research and development in this field continue to refine the therapeutic strategies for B-cell cancers, with a focus on maximizing on-target efficacy while minimizing toxicity. Future research will likely explore novel combination therapies and further elucidate the mechanisms of resistance to guide the development of the next generation of BTK inhibitors.
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Eli Lilly. (n.d.). MoA of Jaypirca® (pirtobrutinib) | Noncovalent BTK Inhibitor Explained. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Zanubrutinib? Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Pirtobrutinib? Retrieved from [Link]
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- Aalipour, E., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology.
- Barf, T., et al. (2017). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Journal of Pharmacology and Experimental Therapeutics.
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A Senior Application Scientist's Guide to the Validation of 2-(Pyrimidin-2-yloxy)benzonitrile Purity by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(Pyrimidin-2-yloxy)benzonitrile is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a benzonitrile group linked to a pyrimidine ring via an ether bond, makes it a versatile intermediate. However, the very synthesis routes that create this molecule can also introduce a host of impurities, including starting materials, by-products, and isomers.
Therefore, a robust, reliable, and validated analytical method to assess the purity of 2-(Pyrimidin-2-yloxy)benzonitrile is indispensable. This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind methodological choices, present a comparative analysis of different chromatographic conditions, and ground our protocol in the authoritative standards of the International Council for Harmonisation (ICH).
The Analytical Challenge: Anticipating Potential Impurities
A successful analytical method is one that anticipates challenges. For 2-(Pyrimidin-2-yloxy)benzonitrile, the primary challenges lie in separating the main compound from structurally similar impurities that may be present.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-chloropyrimidine or 2-hydroxybenzonitrile.
-
Isomeric Impurities: Positional isomers, such as 4-(Pyrimidin-2-yloxy)benzonitrile, can have very similar chromatographic behavior and must be effectively resolved.
-
By-products: Impurities formed from side reactions during synthesis.
Potential Degradation Products: The ether linkage is a potential site for hydrolysis under acidic or basic conditions, which could yield 2-hydroxypyrimidine and 2-hydroxybenzonitrile. The nitrile group could also be susceptible to hydrolysis. A robust method must be "stability-indicating," meaning it can separate the intact drug from any products that form upon degradation.[1][2]
Method Selection: Why HPLC is the Gold Standard
While other techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for several compelling reasons:
-
Specificity: HPLC offers high resolving power, enabling the separation of the main analyte from closely related impurities and degradation products.
-
Sensitivity: With UV detection, HPLC can quantify impurities at very low levels (typically <0.1%), which is crucial for meeting stringent pharmaceutical quality standards.
-
Quantification: HPLC provides precise and accurate quantitative results, which is essential for determining the exact purity of the intermediate.
-
Versatility: The technique is compatible with a wide range of stationary and mobile phases, allowing for extensive method optimization.[3][4]
Developing a Robust, Stability-Indicating HPLC Method
Method development is a systematic process of optimizing chromatographic conditions to achieve the desired separation.[5][6]
Foundational Choices: Column, Mobile Phase, and Detector
-
Column Selection: The non-polar nature of the benzonitrile ring and the aromatic pyrimidine ring makes a C18 (octadecylsilyl) stationary phase an excellent starting point. The hydrophobic interactions between the analyte and the C18 chains provide the primary mechanism for retention.
-
Mobile Phase Optimization: A combination of an aqueous buffer and an organic modifier is required.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for nitrogen-containing heterocyclic compounds and has a lower UV cutoff.
-
Aqueous Phase: A buffer, such as 0.01 M ammonium acetate or phosphate buffer at a pH between 3 and 6, is recommended. This controls the ionization state of the pyrimidine ring, ensuring consistent retention times and symmetrical peaks.
-
Elution Mode: A gradient elution (where the proportion of organic modifier is increased over time) is highly recommended.[7] This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.
-
-
Detector Wavelength Selection: 2-(Pyrimidin-2-yloxy)benzonitrile contains multiple chromophores (the benzonitrile and pyrimidine rings), resulting in strong UV absorbance. A photodiode array (PDA) detector should be used to scan the UV spectrum and select an optimal wavelength (e.g., around 230 nm or 275 nm) that provides good sensitivity for both the main peak and potential impurities.
Sample Preparation
The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile (e.g., 50:50 v/v) is often a suitable diluent. The sample concentration should be chosen to fall within the linear range of the detector, typically around 0.5-1.0 mg/mL for a purity assay.
The Core of Confidence: Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[8][9][10] The framework provided by the ICH Q2(R1) guideline is the global standard for this process.[11][12]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[12] The most effective way to demonstrate this is through forced degradation (or stress testing) studies.[1][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradation products can be detected.[13][14]
Forced Degradation Experimental Protocol:
-
Acid Hydrolysis: 1 mg/mL sample in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mg/mL sample in 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) in a photostability chamber.[13]
A PDA detector is crucial here to assess peak purity, ensuring that the main analyte peak is not co-eluting with any degradants.
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Parameter | Purpose | Typical Procedure | Acceptance Criteria |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Analyze a minimum of 5 concentrations across the expected range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999 |
| Range | To define the upper and lower concentrations for which the method is accurate, precise, and linear. | Derived from the linearity study. | Meets accuracy and precision requirements. |
| Accuracy | To measure the closeness of the test results to the true value. | Spike a placebo with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of a single sample. Intermediate: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are essential for analyzing impurities. They represent the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[11] They are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.
Robustness
Robustness testing demonstrates the method's reliability during normal use by making small, deliberate variations to method parameters.[12]
Parameters to Vary:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Organic modifier composition (± 2%)
The system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) should remain within acceptable limits during these variations.
Comparative Analysis: A Case Study in Method Optimization
To illustrate the importance of method optimization, we compare two distinct RP-HPLC methods for the purity analysis of 2-(Pyrimidin-2-yloxy)benzonitrile.
-
Method A: Utilizes a standard C18 column with Methanol as the organic modifier in a gradient elution.
-
Method B: Employs the same C18 column but uses Acetonitrile as the organic modifier under an optimized gradient.
A sample of 2-(Pyrimidin-2-yloxy)benzonitrile was subjected to forced degradation by base hydrolysis to generate a key degradation product (DP1). This stressed sample was then analyzed using both methods.
Chromatographic Conditions:
| Parameter | Method A | Method B |
|---|---|---|
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Standard C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 30% to 90% B in 20 min | 30% to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Detection | 230 nm | 230 nm |
Comparative Performance Data:
| Performance Metric | Method A (Methanol) | Method B (Acetonitrile) | Rationale for Superiority of Method B |
| Resolution (Analyte vs. DP1) | 1.8 | 3.5 | Acetonitrile provides different selectivity, leading to better separation of the main peak from the critical degradation product. |
| Analyte Peak Asymmetry | 1.4 | 1.1 | Acetonitrile's lower viscosity and better mass transfer characteristics result in more symmetrical peaks. |
| Run Time | 25 min | 20 min | The higher elution strength of acetonitrile allows for a faster gradient and shorter run time, increasing throughput. |
| System Backpressure | ~180 bar | ~140 bar | Acetonitrile is less viscous than methanol, resulting in lower system pressure and longer column life. |
Conclusion of Case Study: While both methods are capable of separating the compounds, Method B (using acetonitrile) is demonstrably superior. It provides significantly better resolution for a critical degradant, improved peak shape, a shorter analysis time, and lower backpressure. This makes Method B the more robust and efficient choice for routine quality control.
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A Comparative Study of 2-(Pyrimidin-2-yloxy)benzonitrile and Its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems.[3] This has spurred the synthesis and investigation of a wide array of pyrimidine derivatives, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This guide provides an in-depth comparative analysis of 2-(Pyrimidin-2-yloxy)benzonitrile and its positional isomers, 3-(Pyrimidin-2-yloxy)benzonitrile and 4-(Pyrimidin-2-yloxy)benzonitrile. We will delve into their synthesis, physicochemical properties, and potential biological activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to (Pyrimidin-2-yloxy)benzonitrile Isomers
The three isomers under investigation share a common molecular formula, C₁₁H₇N₃O, and a molecular weight of 197.19 g/mol .[5] They are structurally composed of a pyrimidine ring linked to a benzonitrile moiety via an ether bond. The key distinction between them lies in the position of the nitrile (-C≡N) group on the benzene ring: ortho (2-), meta (3-), and para (4-). This seemingly subtle structural variation can significantly influence the molecule's physicochemical properties, spatial arrangement, and ultimately, its biological activity. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.[2]
Synthesis of (Pyrimidin-2-yloxy)benzonitrile Isomers
A common and efficient method for the synthesis of these isomers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen on the pyrimidine ring by a hydroxybenzonitrile. Specifically, 2-chloropyrimidine can be reacted with the corresponding ortho, meta, or para-hydroxybenzonitrile in the presence of a base.
Caption: General workflow for the synthesis of (Pyrimidin-2-yloxy)benzonitrile isomers.
Experimental Protocol: General Williamson Ether Synthesis
Materials:
-
2-Chloropyrimidine
-
ortho-, meta-, or para-Hydroxybenzonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the respective hydroxybenzonitrile (1.0 equivalent) in DMF or acetone, add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (pyrimidin-2-yloxy)benzonitrile isomer.
Comparative Physicochemical Properties
| Property | 2-(Pyrimidin-2-yloxy)benzonitrile (ortho) | 3-(Pyrimidin-2-yloxy)benzonitrile (meta) | 4-(Pyrimidin-2-yloxy)benzonitrile (para) |
| CAS Number | 1159822-29-3[5] | Not readily available | 353259-03-7[6] |
| Molecular Formula | C₁₁H₇N₃O[5] | C₁₁H₇N₃O | C₁₁H₇N₃O[6] |
| Molecular Weight | 197.19 g/mol [5] | 197.19 g/mol | 197.19 g/mol [6] |
| Melting Point | Predicted: Data not available | Predicted: Lower than para isomer | 111 - 113 °C |
| Boiling Point | Predicted: 403.2±47.0 °C[5] | Predicted: Data not available | Predicted: Data not available |
| pKa | Predicted: -0.11±0.13[5] | Predicted: Data not available | Predicted: Data not available |
| LogP | Predicted: Data not available | Predicted: Data not available | 2.14058[6] |
| Topological Polar Surface Area (TPSA) | Predicted: Data not available | Predicted: Data not available | 58.8 Ų[6] |
| Hydrogen Bond Acceptors | Predicted: 4 | Predicted: 4 | 4[6] |
| Hydrogen Bond Donors | Predicted: 0 | Predicted: 0 | 0[6] |
| Rotatable Bonds | Predicted: 2 | Predicted: 2 | 2[6] |
The para isomer, with its more linear and symmetrical structure, is expected to pack more efficiently into a crystal lattice, leading to a higher melting point compared to the ortho and meta isomers.[7] The polarity and dipole moment of the molecules will also differ, which can affect their solubility in various solvents and their interactions with biological targets.
Potential Biological Activities and Comparative Analysis
While no direct comparative biological studies on these specific three isomers were found, the broader class of pyrimidine derivatives is well-known for a wide range of biological activities.[2][3] The benzonitrile moiety is also a common feature in many pharmacologically active compounds.[8]
The position of the nitrile group can significantly impact the molecule's interaction with a biological target. For example, it can act as a hydrogen bond acceptor or participate in other non-covalent interactions. The overall shape and electronic distribution of the molecule, which are dictated by the isomerism, will determine its binding affinity and selectivity for a particular protein.
Derivatives of 2-hydroxybenzonitrile have been explored for their potential as anticancer and anti-inflammatory agents.[9] It is plausible that the (pyrimidin-2-yloxy)benzonitrile isomers could exhibit similar activities. To evaluate and compare their potential, a series of in vitro assays would be necessary.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic effects of the (pyrimidin-2-yloxy)benzonitrile isomers on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
(Pyrimidin-2-yloxy)benzonitrile isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (the three isomers) in the complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Molecular Docking and Structure-Activity Relationship
To further understand the potential differences in biological activity, molecular docking studies can be employed.[10] By docking the three isomers into the active site of a relevant biological target (e.g., a kinase or another enzyme implicated in cancer), we can predict their binding modes and affinities.
Caption: Conceptual workflow for a comparative molecular docking study.
The results of such a study would likely reveal that the different spatial arrangements of the nitrile group lead to distinct interactions with amino acid residues in the binding pocket. For instance, the ortho isomer might engage in interactions that are sterically hindered for the meta or para isomers. These differences in binding would provide a rational basis for observed differences in biological activity.
Conclusion
While a direct head-to-head experimental comparison of 2-(pyrimidin-2-yloxy)benzonitrile and its meta and para isomers is not yet available in the scientific literature, this guide provides a framework for such an investigation. Based on the foundational principles of medicinal chemistry and the available data on related compounds, it is evident that the positional isomerism of the nitrile group will have a profound impact on the physicochemical properties and biological activities of these molecules. The synthetic route is straightforward, and the proposed in vitro and in silico evaluation methods provide a clear path for elucidating their structure-activity relationships. This comparative study underscores the importance of isomeric purity in drug discovery and provides a solid foundation for further research into this promising class of pyrimidine derivatives.
References
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He, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(19), 3584. [Link]
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ResearchGate. Physicochemical properties of the synthesized compounds calculated by Data Warrior. [Link]
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Li, J., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 238, 114479. [Link]
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
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PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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International Journal of Chemical Studies. Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. [Link]
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PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. [Link]
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Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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ScienceDirect. Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. [Link]
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ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
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Semantic Scholar. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. [Link]
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MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. [Link]
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PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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PubMed Central. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]
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MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
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ResearchGate. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]
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MDPI. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. [Link]
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Cross-Validation of Biological Assays for 2-(Pyrimidin-2-yloxy)benzonitrile: A Comparative Guide
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological validation. The compound 2-(Pyrimidin-2-yloxy)benzonitrile, possessing a pyrimidine core linked to a benzonitrile moiety, represents a class of structures with significant therapeutic promise. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects, while the benzonitrile group is often associated with enzyme inhibition.[1] This guide provides a comprehensive framework for the initial biological characterization and cross-validation of 2-(Pyrimidin-2-yloxy)benzonitrile, offering a comparative analysis of essential assays. While specific biological data for this exact molecule is not extensively published, this document outlines a robust, multi-tiered validation strategy based on the activities of structurally related compounds and established pharmacological screening paradigms.
Pillar I: Foundational Characterization - ADME & Cytotoxicity Profiling
Before delving into specific therapeutic--area-focused assays, a foundational understanding of a compound's behavior in biological systems is paramount. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies, coupled with baseline cytotoxicity assessments, form the bedrock of this initial characterization.[2][3][4] These preliminary screens are crucial for de-risking a compound early in the discovery pipeline, ensuring that promising efficacy in later assays is not undermined by poor pharmacokinetic properties or overt cellular toxicity.[5]
Comparative Overview of Foundational Assays
| Assay Category | Specific Assay | Principle | Key Parameter(s) | Alternative/Complementary Assays |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion across an artificial lipid membrane. | Permeability coefficient (Pe) | Caco-2 permeability assay (models active transport and efflux)[4] |
| Metabolism | Microsomal Stability Assay | Incubates the compound with liver microsomes to assess metabolic breakdown. | Half-life (t½), Intrinsic Clearance (Clint) | Hepatocyte stability assay (more complete metabolic profile)[5] |
| Distribution | Plasma Protein Binding (Rapid Equilibrium Dialysis) | Measures the fraction of the compound bound to plasma proteins. | Percent bound/unbound | Ultracentrifugation, Ultrafiltration[5] |
| Cytotoxicity | MTT/XTT Assay | Measures mitochondrial reductase activity as an indicator of cell viability. | IC50 (half-maximal inhibitory concentration) | LDH release assay (measures membrane integrity), CellTiter-Glo® (measures ATP) |
Experimental Workflow: Foundational Screening
Caption: Foundational ADME/Tox workflow for 2-(Pyrimidin-2-yloxy)benzonitrile.
Pillar II: Hypothesis-Driven Efficacy Screening
Based on the structural motifs of 2-(Pyrimidin-2-yloxy)benzonitrile, two primary avenues for biological activity can be hypothesized: antimicrobial effects, driven by the pyrimidine core, and enzyme inhibition, a common characteristic of benzonitrile-containing molecules.
A. Antimicrobial Activity Assessment
The pyrimidine scaffold is a well-established pharmacophore in numerous antimicrobial agents.[1][6] A systematic evaluation of 2-(Pyrimidin-2-yloxy)benzonitrile's activity against a panel of pathogenic bacteria and fungi is a logical first step in efficacy screening.
| Assay | Principle | Endpoint | Advantages | Limitations |
| Disk Diffusion | Compound diffuses from a paper disk into agar, inhibiting microbial growth. | Zone of Inhibition (mm) | Simple, rapid, qualitative screening. | Not quantitative; results can be affected by compound solubility and diffusion. |
| Broth Microdilution | Serial dilutions of the compound are incubated with a standardized microbial inoculum in liquid media. | Minimum Inhibitory Concentration (MIC) | Quantitative (determines potency); high-throughput. | Provides no information on bactericidal vs. bacteriostatic activity. |
| Bactericidal/Fungicidal Concentration (MBC/MFC) | Samples from clear MIC wells are plated on fresh agar to determine the concentration that kills 99.9% of the inoculum. | MBC/MFC value | Differentiates between static and cidal activity. | More labor-intensive than MIC determination. |
-
Preparation of Compound Stock: Dissolve 2-(Pyrimidin-2-yloxy)benzonitrile in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the microbial suspension to each well of the plate. Include a positive control (microbes in broth) and a negative control (broth only). Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
B. Enzyme Inhibition Profiling
The benzonitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site, making it a common feature in various enzyme inhibitors.[7][8][9] Screening 2-(Pyrimidin-2-yloxy)benzonitrile against a panel of relevant enzymes is a prudent strategy. Given the anti-inflammatory and anticancer activities of many pyrimidine derivatives, cyclooxygenase (COX) enzymes and protein kinases are logical starting points.
Caption: A tiered approach to enzyme inhibition screening.
While specific data for 2-(Pyrimidin-2-yloxy)benzonitrile is unavailable, we can compare its potential performance to established inhibitors based on structurally related compounds. For instance, a related benzonitrile derivative has been evaluated for COX-2 inhibition.[7]
| Target Enzyme | Assay Principle | Established Inhibitor | Reported IC50 |
| Cyclooxygenase-2 (COX-2) | Fluorometric or colorimetric assay measuring the peroxidase activity of the enzyme.[7] | Celecoxib | 0.04 µM[7] |
| Protein Kinase (e.g., ABL1) | Kinase-Glo® Luminescent Assay measuring ATP consumption. | Imatinib | ~250 nM |
| Xanthine Oxidase | Spectrophotometric assay measuring uric acid production. | Allopurinol | ~1-2 µM |
-
Assay Preparation: In a 96-well plate, add the test compound at various concentrations. Include a known inhibitor (e.g., Celecoxib) as a positive control and a solvent control (e.g., DMSO) for 100% activity.[7]
-
Enzyme and Probe Addition: Add recombinant human COX-2 enzyme and a suitable fluorescent probe to each well.[7]
-
Reaction Initiation: Start the reaction by adding arachidonic acid as the substrate.
-
Signal Detection: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Pillar III: Cross-Validation and Path Forward
No single assay provides a complete picture of a compound's biological activity. Cross-validation is essential to ensure the robustness and reproducibility of the findings.
-
Orthogonal Assays: If 2-(Pyrimidin-2-yloxy)benzonitrile shows activity in a cell viability assay (e.g., MTT), it is crucial to confirm this with an orthogonal method, such as a membrane integrity assay (LDH), to rule out assay-specific artifacts.
-
Cell-Based vs. Biochemical Assays: A compound that inhibits a purified enzyme (biochemical assay) must also demonstrate activity in a relevant cell-based model. For example, a COX-2 inhibitor should reduce prostaglandin production in lipopolysaccharide-stimulated macrophages.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of 2-(Pyrimidin-2-yloxy)benzonitrile can help confirm that the observed biological activity is due to the specific chemical structure and not a result of non-specific effects or impurities.
By systematically applying the tiered approach outlined in this guide—from foundational ADME/Tox to hypothesis-driven efficacy screening and rigorous cross-validation—researchers can build a comprehensive biological profile for 2-(Pyrimidin-2-yloxy)benzonitrile. This methodical process ensures that resources are focused on compounds with the highest potential for further development, ultimately accelerating the path toward novel therapeutics.
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Agilent. (n.d.). ADME Assays. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. Retrieved from [Link]
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A Comparative Guide to the Binding Affinity of Pyrimidine-Benzonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for the rational design of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] This guide provides an objective comparison of the binding affinities of various pyrimidine-benzonitrile derivatives to key protein targets, offering valuable insights for the rational design and development of novel and potent inhibitors.
The fusion of pyrimidine and benzonitrile moieties creates a chemical scaffold with significant potential for targeted therapies. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the benzonitrile group can engage in various interactions within a protein's binding pocket. The anticancer potential of these derivatives is profoundly influenced by the nature and position of substituents on the rings, as modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[5]
This guide will delve into the experimental methodologies used to quantify these molecular interactions, present comparative data for derivatives targeting critical cancer-related proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and explore the underlying structure-activity relationships that govern their potency.
I. Methodologies for Quantifying Binding Affinity
To objectively compare the binding affinity of different compounds, robust and reproducible experimental techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two "gold-standard," label-free techniques that provide detailed insights into molecular interactions.[6][7][8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[6][9][10][11] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6]
Experimental Protocol: ITC
-
Sample Preparation:
-
Dissolve the purified target protein (e.g., VEGFR-2 kinase domain) and the pyrimidine-benzonitrile derivative in identical buffer solutions to minimize heats of dilution. A common buffer is PBS or HEPES with a small percentage of DMSO to ensure compound solubility.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement. .
-
-
Instrument Setup:
-
Load the target protein into the sample cell of the calorimeter at a known concentration.
-
Load the pyrimidine-benzonitrile derivative into the injection syringe at a concentration typically 10-15 times that of the protein.[6] .
-
-
Titration:
-
Set the temperature of the cell to the desired experimental value (e.g., 25°C).
-
Perform a series of small, sequential injections of the derivative solution into the protein solution.[10]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.[8] .
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the KD, ΔH, and stoichiometry (n).[10]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique for studying biomolecular interactions in real-time.[12] It provides kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[13]
Experimental Protocol: SPR
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). .
-
-
Protein Immobilization:
-
Binding Analysis:
-
Inject a series of increasing concentrations of the pyrimidine-benzonitrile derivative (the analyte) over the immobilized protein surface (the ligand).
-
A continuous flow of running buffer is maintained between analyte injections to allow for dissociation.
-
The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized protein. This change is proportional to the change in mass on the surface and is measured in Resonance Units (RU). .
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) show the association phase during analyte injection and the dissociation phase during the buffer wash.
-
Globally fit the sensorgrams from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[16]
-
II. Comparative Binding Affinity of Pyrimidine-Benzonitrile Derivatives
The following sections present a comparative analysis of pyrimidine-benzonitrile derivatives targeting two crucial protein kinases in cancer therapy: VEGFR-2 and EGFR. The data is summarized from multiple studies to provide a broader perspective.
Case Study 1: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy in oncology. A study by Fathalla et al. designed and synthesized a novel series of pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors.[17]
| Compound ID | Key Substitutions | Target | Assay Type | IC50 (µM) | Source |
| Sorafenib | (Reference Drug) | VEGFR-2 | Kinase Assay | 0.19 ± 0.15 | [17] |
| 12b | Hydrazone linker, 4-Cl-Phenyl | VEGFR-2 | Kinase Assay | 0.53 ± 0.07 | [17] |
| 11e | Hydrazone linker, 4-F-Phenyl | VEGFR-2 | Kinase Assay | 0.61 ± 0.01 | [17] |
| 12c | Hydrazone linker, 4-CH3-Phenyl | VEGFR-2 | Kinase Assay | 0.74 ± 0.15 | [17] |
| 11c | Hydrazone linker, 4-OCH3-Phenyl | VEGFR-2 | Kinase Assay | 1.38 ± 0.03 | [17] |
Structure-Activity Relationship Insights:
-
The data indicates that compounds 12b , 11e , and 12c are the most potent inhibitors in this series, with sub-micromolar IC50 values against VEGFR-2.[17]
-
Molecular docking studies revealed that these compounds occupy the ATP-binding site of VEGFR-2, forming key hydrogen bonds and hydrophobic interactions. The presence of a urea linker was noted as playing an important role in the binding affinity.[17]
-
The stability of compound 11e within the active site was confirmed through molecular dynamic simulations, suggesting a stable and favorable binding mode.[17]
Case Study 2: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers. A study by Abdel-Mottaleb et al. developed a series of pyrimidine-5-carbonitrile derivatives and evaluated their potential as EGFR inhibitors.[18]
| Compound ID | Key Substitutions | Target | Assay Type | IC50 (nM) | Source |
| Erlotinib | (Reference Drug) | EGFR | Kinase Assay | 2.83 ± 0.05 | [18] |
| 10b | 4-(3,4,5-trimethoxyphenyl)amino | EGFR | Kinase Assay | 8.29 ± 0.04 | [18] |
| 13b | 4-(4-methoxyphenyl)amino | EGFR | Kinase Assay | 15.31 ± 0.08 | [18] |
| 13a | 4-(phenyl)amino | EGFR | Kinase Assay | 21.14 ± 0.11 | [18] |
| 15j | 4-(4-fluorophenyl)piperazin-1-yl | EGFR | Kinase Assay | 28.72 ± 0.15 | [18] |
Structure-Activity Relationship Insights:
-
Compound 10b emerged as the most potent EGFR inhibitor from this series, with a single-digit nanomolar IC50 value, demonstrating strong activity comparable to the reference drug erlotinib.[18]
-
The high potency of 10b is attributed to its 3,4,5-trimethoxyphenylamino moiety, which likely forms optimal interactions within the EGFR active site.[18]
-
Docking studies confirmed that these derivatives bind to the ATP-binding site of EGFR, and compound 10b was also shown to induce apoptosis and arrest the cell cycle in cancer cells, corroborating its potent inhibitory activity.[18]
Conclusion
The pyrimidine-benzonitrile scaffold serves as a versatile and potent core for the development of targeted inhibitors. As demonstrated by the comparative data, subtle modifications to the peripheral substituents can lead to significant changes in binding affinity and inhibitory activity against critical cancer targets like VEGFR-2 and EGFR. The most potent derivatives, such as compounds 11e and 10b , exhibit activity in the sub-micromolar to low-nanomolar range, making them promising candidates for further preclinical development.[17][18]
The objective evaluation of binding affinity through rigorous biophysical methods like Isothermal Titration Calorimetry and Surface Plasmon Resonance is paramount. These techniques provide not just a measure of affinity (KD) but also a deeper understanding of the thermodynamic and kinetic drivers of the interaction, which is invaluable for rational drug design.[6][9][12][13] By integrating robust experimental data with computational modeling, researchers can continue to refine the structure-activity relationships of pyrimidine-benzonitrile derivatives, paving the way for the next generation of highly selective and effective therapeutics.
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A Comparative Spectroscopic Guide to Synthesized vs. Commercial 2-(Pyrimidin-2-yloxy)benzonitrile for the Research Professional
This guide provides a detailed comparison of the expected spectroscopic data for 2-(Pyrimidin-2-yloxy)benzonitrile when synthesized in a laboratory setting versus what can be anticipated from a commercial supplier. As a crucial molecule in medicinal chemistry and materials science, robust analytical characterization is paramount for ensuring the quality and reliability of research data. This document will delve into the synthesis of this compound and provide a comprehensive analysis of its expected nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectra.
Introduction to 2-(Pyrimidin-2-yloxy)benzonitrile
2-(Pyrimidin-2-yloxy)benzonitrile, with the CAS number 1159822-29-3, is a molecule of interest due to its core structure which is present in a variety of biologically active compounds.[1] Its synthesis and purification are of key importance to researchers who require a high-purity starting material for their studies. This guide will provide a plausible synthetic route and a detailed breakdown of the expected spectroscopic characteristics, which can be used to verify the successful synthesis and purity of the compound.
Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
The synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile can be achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This involves the reaction of 2-hydroxybenzonitrile with 2-chloropyrimidine in the presence of a base.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile.
Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile
Materials:
-
2-Hydroxybenzonitrile[2]
-
2-Chloropyrimidine[3]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Pyrimidin-2-yloxy)benzonitrile.
Spectroscopic Data Comparison
While publicly available, verified spectra for commercial 2-(Pyrimidin-2-yloxy)benzonitrile are scarce, we can predict the expected spectroscopic data based on the chemical structure and data from analogous compounds. A successfully synthesized and purified sample should exhibit spectra that are in very close agreement with these predictions.
¹H NMR Spectroscopy
The expected ¹H NMR spectrum of 2-(Pyrimidin-2-yloxy)benzonitrile in a suitable deuterated solvent (e.g., CDCl₃) would show distinct signals for the protons on the benzonitrile and pyrimidine rings.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 2H | H-4', H-6' (pyrimidine) |
| ~7.8 | Doublet of doublets | 1H | H-6 (benzonitrile) |
| ~7.6 | Triplet of doublets | 1H | H-4 (benzonitrile) |
| ~7.4 | Triplet | 1H | H-5 (benzonitrile) |
| ~7.2 | Doublet | 1H | H-3 (benzonitrile) |
| ~7.1 | Triplet | 1H | H-5' (pyrimidine) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Expected ¹H NMR Spectrum (Simulated):
A simulated spectrum would show a doublet for the equivalent protons on the pyrimidine ring at the most downfield position due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzonitrile ring would appear as a set of coupled multiplets in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2' (pyrimidine, attached to oxygen) |
| ~158 | C-4', C-6' (pyrimidine) |
| ~155 | C-2 (benzonitrile, attached to oxygen) |
| ~134 | C-4 (benzonitrile) |
| ~133 | C-6 (benzonitrile) |
| ~127 | C-5 (benzonitrile) |
| ~122 | C-3 (benzonitrile) |
| ~117 | C-5' (pyrimidine) |
| ~116 | CN (nitrile carbon) |
| ~105 | C-1 (benzonitrile) |
Note: The chemical shifts are approximate and can be influenced by the solvent.
FT-IR Spectroscopy
The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2230-2220 | Strong | C≡N stretching (nitrile) |
| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1250-1150 | Strong | C-O-C stretching (aryl ether) |
Expected FT-IR Spectrum (Simulated):
The most characteristic peak in the FT-IR spectrum would be the strong absorption band for the nitrile group (C≡N) around 2225 cm⁻¹. The spectrum would also show characteristic peaks for the aromatic C-H stretching and the C=C and C=N stretching of the aromatic rings, as well as a strong band for the aryl ether linkage.
Comparison with Commercial Samples
A commercial sample of 2-(Pyrimidin-2-yloxy)benzonitrile, if of high purity (typically >95%), should exhibit ¹H NMR, ¹³C NMR, and FT-IR spectra that are virtually identical to the predicted data for a successfully synthesized and purified sample.
Potential Discrepancies and Impurities:
-
Residual Solvents: The ¹H NMR spectrum of a commercial sample may show small signals corresponding to residual solvents from the manufacturing process (e.g., ethyl acetate, hexanes, DMF).
-
Starting Materials: Incomplete reaction could lead to the presence of unreacted 2-hydroxybenzonitrile or 2-chloropyrimidine. These would be detectable in the NMR and FT-IR spectra.
-
Byproducts: Side reactions could lead to the formation of byproducts, which would introduce additional signals in the spectra.
-
Water: The presence of water may be observed as a broad singlet in the ¹H NMR spectrum and broad O-H stretching bands in the FT-IR spectrum.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data, proper sample preparation and instrument operation are crucial.
NMR Sample Preparation
Caption: Workflow for preparing an NMR sample.
Detailed Protocol:
-
Accurately weigh 5-10 mg of the synthesized or commercial 2-(Pyrimidin-2-yloxy)benzonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small, clean vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's requirements.
-
Place the sample in the NMR spectrometer for analysis.
FT-IR Sample Preparation (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
Detailed Protocol:
-
Thoroughly grind a small amount (100-200 mg) of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Add a small amount of the solid sample (1-2 mg) to the KBr powder.
-
Continue to grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum.
Conclusion
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyrimidin-2-yloxy)benzonitrile
For Immediate Use by Laboratory and Research Professionals
The proper management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-(Pyrimidin-2-yloxy)benzonitrile, ensuring the protection of personnel and compliance with regulatory standards. As a compound featuring both a nitrile and a pyrimidine moiety, it requires careful handling as a hazardous waste stream.
Section 1: Compound Identification and Hazard Assessment
| Property | Identifier |
| Chemical Name | 2-(Pyrimidin-2-yloxy)benzonitrile |
| CAS Number | 1159822-29-3 |
| Molecular Formula | C11H7N3O |
| Primary Hazards | Assumed to be: Harmful if swallowed, inhaled, or in contact with skin. Potential for emitting toxic fumes (cyanide, nitrogen oxides) upon combustion.[4] |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 2-(Pyrimidin-2-yloxy)benzonitrile waste.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile rubber gloves.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] |
| Lab Coat | Standard laboratory coat to protect against incidental contact.[6] |
| Respiratory | All handling should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.[6][7] |
Contaminated PPE, such as gloves, must be treated as hazardous waste and disposed of accordingly; they should not be placed in regular recycling or trash bins.[8]
Section 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Under no circumstances should 2-(Pyrimidin-2-yloxy)benzonitrile or its containers be disposed of via standard drains or solid waste bins.[6][7] It must be treated as regulated hazardous chemical waste.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste. The container must have a secure, tight-fitting screw cap.[9][10] Do not use metal containers for acids/bases or store hydrofluoric acid in glass.[11]
-
Collect Waste: Place all materials contaminated with 2-(Pyrimidin-2-yloxy)benzonitrile, including residual solids, solutions, and contaminated items like pipette tips or weighing papers, directly into the designated hazardous waste container.[6]
-
Avoid Mixing: Do not mix this waste stream with incompatible chemicals. Specifically, store it separately from strong acids, bases, and oxidizing agents.[5][9] Storing nitrile compounds away from acids is particularly important to prevent any potential reaction that could release toxic gases.[9]
-
Container Capacity: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10][11]
-
Labeling: Immediately label the container with the words "Hazardous Waste ". The label must clearly identify the contents, including the full chemical name "2-(Pyrimidin-2-yloxy)benzonitrile," and include an appropriate hazard warning pictogram.[12][13]
Section 4: On-Site Storage and Disposal Workflow
All generated hazardous waste must be managed within a designated Satellite Accumulation Area (SAA) before being transferred for final disposal by a certified vendor.
Storage Requirements:
-
The SAA must be located at or near the point of generation and under the direct supervision of laboratory personnel.[9][11]
-
Store the sealed waste container within secondary containment to mitigate potential spills.[11]
-
Ensure the storage area is clearly marked with hazardous waste signage and is well-ventilated.[11]
-
Waste can be accumulated in an SAA for up to one year, but containers must be removed within three days of becoming full.[9]
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow for 2-(Pyrimidin-2-yloxy)benzonitrile.
Section 5: Regulatory Compliance and Professional Disposal
The disposal of hazardous chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[11]
-
Institutional EHS: Your first point of contact should always be your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and coordinate with licensed hazardous waste disposal contractors.[6]
-
Waste Manifest: Ensure that a proper waste manifest document is completed. This provides a chain of custody for the waste from your laboratory to its final disposal facility.
-
Never Attempt Neutralization: Do not attempt to chemically neutralize or treat this waste in the laboratory unless you are operating under a specific, validated, and approved protocol. Improper treatment can create more hazardous byproducts.
-
Final Disposal Method: The ultimate disposal will be handled by a licensed facility, likely through methods such as high-temperature incineration with flue gas scrubbing to ensure the complete and safe destruction of the compound.[7]
Section 6: Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spills:
-
Evacuate non-essential personnel from the immediate area.[14]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[14]
-
Collect the absorbed material using spark-proof tools and place it in your designated hazardous waste container.[7][14]
-
Ventilate and decontaminate the spill area thoroughly.[14]
-
-
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously and immediately with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-(Pyrimidin-2-yloxy)benzonitrile, upholding the highest standards of safety and environmental responsibility.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Pyrimidin-2-yloxy)benzonitrile
As a Senior Application Scientist, it is understood that the frontier of drug discovery and chemical synthesis involves compounds with incomplete toxicological data. 2-(Pyrimidin-2-yloxy)benzonitrile, a substance of interest in contemporary research, falls into this category. This guide provides a robust framework for its safe handling, grounded in the principle of risk mitigation through analogy with its hazardous core structure, benzonitrile. Adherence to these protocols is not merely procedural; it is a validation of our commitment to a culture of safety and scientific integrity.
Hazard Assessment: The Rationale Behind a Cautious Approach
Comprehensive safety data for 2-(Pyrimidin-2-yloxy)benzonitrile is not yet established. Therefore, a conservative safety protocol is derived from its constituent parts: a pyrimidine ring ether-linked to a benzonitrile molecule. The primary driver for our personal protective equipment (PPE) and handling protocols is the well-documented hazardous nature of benzonitrile and the general risks associated with nitrile-containing aromatic compounds.
Core Hazards of the Benzonitrile Moiety:
-
Acute Toxicity: Benzonitrile is classified as harmful if swallowed or if it comes into contact with the skin.[1] This dictates a strict no-contact policy, enforced by appropriate gloves and body protection.
-
Skin and Eye Irritation: Direct contact can cause irritation and potential burns to the skin and eyes.[1][2] This necessitates robust eye and face protection.
-
Respiratory Tract Irritation: Inhalation of benzonitrile vapors or aerosols can irritate the nose, throat, and lungs, potentially leading to coughing and shortness of breath.[2][3][4]
-
Systemic Effects: High levels of exposure to benzonitrile, whether through inhalation or skin absorption, can lead to severe systemic effects, including headache, dizziness, nausea, convulsions, and in extreme cases, coma and death.[2][4]
-
Combustibility: The compound is a combustible liquid, requiring careful management of ignition sources.[1]
-
Hazardous Decomposition: A critical concern with nitrile compounds is their behavior under heat. Upon heating or burning, benzonitrile can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[3] A general warning for all cyanogen compounds is to handle them with the utmost caution due to the potential for hydrocyanic acid release, which can block cellular respiration.
Given these risks, we must treat 2-(Pyrimidin-2-yloxy)benzonitrile as possessing, at a minimum, the same hazard profile as benzonitrile until proven otherwise.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following table outlines the minimum required PPE for handling 2-(Pyrimidin-2-yloxy)benzonitrile.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Chemical Splash Goggles | Double-gloved with disposable Nitrile gloves | Flame-resistant (FR) Lab Coat | Certified Chemical Fume Hood |
| Solution Prep & Transfers | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber gloves | FR Lab Coat and Chemical-resistant Apron | Certified Chemical Fume Hood |
| Running Reactions/Workup | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber gloves | FR Lab Coat and Chemical-resistant Apron | Certified Chemical Fume Hood |
| Potential for Aerosol Generation | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber gloves | FR Lab Coat and Chemical-resistant Apron | Certified Chemical Fume Hood. Respirator with organic vapor cartridges may be required based on risk assessment. |
In-Depth PPE Justification
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes from all angles.[2] A full-face shield must be worn over the goggles during any procedure with a heightened risk of splashing, such as transfers of solutions or workups.[5]
-
Hand Protection: Thin, disposable nitrile gloves provide a barrier for incidental contact only and must be removed and discarded immediately after contamination.[6] For all tasks beyond simple weighing of small quantities, double-gloving is required. For prolonged operations or when handling larger volumes, more robust gloves such as Butyl Rubber are recommended, as suggested for benzonitrile.[2] Always inspect gloves for any signs of degradation or damage before use.[6][7]
-
Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks involving larger quantities or a high splash potential, a chemical-resistant apron or coveralls should be worn.[5] All contaminated clothing should be removed immediately and decontaminated before reuse.
-
Respiratory Protection: The primary method of respiratory protection is the use of engineering controls. All work with 2-(Pyrimidin-2-yloxy)benzonitrile must be conducted within a certified and properly functioning chemical fume hood. [5] This is non-negotiable. If, under extraordinary circumstances, work must be done outside a hood where vapors may be present, a full risk assessment must be performed, and appropriate respiratory protection (e.g., a respirator with organic vapor cartridges) must be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, ensuring safety at each stage of the workflow.
Workflow for Safe Handling and Use
Caption: Workflow for Safe Handling of 2-(Pyrimidin-2-yloxy)benzonitrile.
Emergency Procedures: Spill Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
For a Minor Spill (contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE, including double gloves and eye/face protection.
-
Absorb the spill using an inert material like vermiculite, dry sand, or earth.[3][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated implements into a designated, sealable hazardous waste container.[3]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Report the incident to the lab supervisor or Environmental Health and Safety (EHS) office.
For a Major Spill (outside a fume hood or a large volume):
-
EVACUATE the area immediately. Alert all personnel to leave the laboratory.
-
If safe to do so, eliminate all nearby ignition sources.[8]
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response number and/or EHS office immediately.
-
Provide the responders with the name of the chemical and a copy of the safety data information for benzonitrile.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.
Waste Disposal Plan
All materials contaminated with 2-(Pyrimidin-2-yloxy)benzonitrile must be treated as hazardous waste.[5]
-
Waste Classification: All waste streams must be classified as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.
-
Waste Segregation: Do not mix benzonitrile-containing waste with other waste streams, particularly acidic waste, which could accelerate the generation of highly toxic hydrogen cyanide gas.[3]
-
Containerization:
-
Liquid Waste: Collect in a dedicated, clearly labeled, and chemically compatible container. The container must be kept tightly sealed when not in use.[3]
-
Solid Waste: All contaminated items (gloves, absorbent materials, weighing paper, pipette tips) must be collected in a separate, sealed, and clearly labeled container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-(Pyrimidin-2-yloxy)benzonitrile".
-
Disposal Procedure: Waste disposal must be carried out in strict accordance with institutional, local, and national regulations. This typically involves arranging for pickup by your institution's EHS department or a licensed hazardous waste disposal company. Burning in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for the parent compound, benzonitrile.[9]
By implementing this comprehensive safety framework, you build a self-validating system of protection that prioritizes the well-being of yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for Benzonitrile. MilliporeSigma.
- Spectrum Chemical Mfg. Corp. (2018). Safety Data Sheet: Benzonitrile, Reagent. Spectrum Chemical.
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile. NJ.gov.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Benzonitrile. ILO and WHO.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- ChemScene. (n.d.). 4-(Pyrimidin-2-yloxy)benzonitrile.
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. UPenn EHRS.
- BenchChem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. BenchChem.com.
- National Institutes of Health. (n.d.). Benzonitrile. PubChem.
- BLD Pharm. (n.d.). 2-(Pyrimidin-2-yloxy)benzonitrile.
- Central Drug House (P) Ltd. (n.d.).
- Vigon International. (2020).
- PPS Gloves. (2025).
- National Institutes of Health. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. PubChem.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- MCR Safety. (n.d.).
- National Institutes of Health. (n.d.). 2-Acetylbenzonitrile. PubChem.
- ChemicalBook. (n.d.). 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE.
Sources
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- 2. nj.gov [nj.gov]
- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. vigon.com [vigon.com]
- 9. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

